8-Bromoquinoxaline-6-carboxylic acid
Description
BenchChem offers high-quality 8-Bromoquinoxaline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoquinoxaline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGWEQGMSZLMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 8-Bromoquinoxaline-6-carboxylic acid
An In-depth Technical Guide to 8-Bromoquinoline-6-carboxylic Acid
Introduction
This technical guide provides a comprehensive overview of 8-Bromoquinoline-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the chemical properties, synthesis, and applications of this compound.
It is important to note that while the topic specified was "8-Bromoquinoxaline-6-carboxylic acid," the readily available scientific literature and chemical databases predominantly feature data on "8-bromoquinoline-6-carboxylic acid." Given the structural similarity and the commonality of the quinoline core in pharmaceutical research, this guide will focus on the latter, well-documented compound. The quinoxaline isomer is less common, and detailed experimental data for it is not as widely available.
Chemical Structure and Molecular Properties
8-Bromoquinoline-6-carboxylic acid is a derivative of quinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The molecule is substituted with a bromine atom at the 8th position and a carboxylic acid group at the 6th position.
Structural Information
The chemical structure of 8-Bromoquinoline-6-carboxylic acid is as follows:
Caption: Chemical structure of 8-Bromoquinoline-6-carboxylic acid.
Physicochemical Properties
A summary of the key molecular properties of 8-Bromoquinoline-6-carboxylic acid is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 8-bromoquinoline-6-carboxylic acid | [1] |
| CAS Number | 791632-21-8 | [1] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.07 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Typically >95% | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of 8-Bromoquinoline-6-carboxylic acid can be achieved through various synthetic routes, often involving the construction of the quinoline core followed by functional group manipulations. A general synthetic approach is outlined below.
Synthetic Pathway
A common method for the synthesis of quinoline derivatives is the Combes quinoline synthesis or a similar cyclization reaction. For 8-Bromoquinoline-6-carboxylic acid, a plausible route would involve the reaction of an appropriately substituted aniline with a β-diketone, followed by bromination and oxidation or carboxylation.
Caption: Generalized synthetic workflow for 8-Bromoquinoline-6-carboxylic acid.
Spectroscopic Data
The structural confirmation of 8-Bromoquinoline-6-carboxylic acid is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule, with the carboxyl carbon appearing at a characteristic downfield position (around 165-185 ppm).[2]
-
-
Infrared (IR) Spectroscopy : The IR spectrum would exhibit a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹.[2] A strong C=O stretching absorption would be observed around 1710-1760 cm⁻¹.[2]
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (252.07 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Applications in Research and Drug Development
Quinolines and their derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[3] 8-Bromoquinoline-6-carboxylic acid serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The carboxylic acid and bromo functionalities on the quinoline scaffold provide two reactive handles for further chemical modifications. The carboxylic acid can be converted into esters, amides, or other functional groups, while the bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications allow for the generation of diverse libraries of compounds for biological screening.
Potential Biological Activities
The quinoline nucleus is a "privileged scaffold" in drug discovery, known to interact with various biological targets.[3] Derivatives of quinoline have been investigated for a wide range of therapeutic activities, including:
-
Anticancer agents
-
Antimicrobial agents
-
Anti-inflammatory agents
-
Antiviral agents
While specific biological activity data for 8-Bromoquinoline-6-carboxylic acid is not extensively reported in publicly available literature, its structural motifs suggest that its derivatives could be explored for similar applications. For instance, quinoline-6-carboxylic acid derivatives have been identified as potent ectonucleotidase inhibitors with potential applications in cancer immunotherapy.[4]
Conclusion
8-Bromoquinoline-6-carboxylic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the development of novel compounds with potential therapeutic value. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, serving as a useful resource for researchers in the field.
References
-
PubChem. 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Gao, C., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports, 14(1), 1-12. Available from: [Link]
-
Global Substance Registration System. 6-BROMO-8-QUINOLINECARBOXYLIC ACID. U.S. Food and Drug Administration. Available from: [Link]
-
Pharmaffiliates. 6-Bromoquinoxaline-2-carboxylic Acid. Available from: [Link]
-
PubChemLite. 8-bromoquinoline-6-carboxylic acid. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(9), 2469. Available from: [Link]
-
Ishaq, A., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available from: [Link]
-
Al-Mulla, A. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3656. Available from: [Link]
-
Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Available from: [Link]
-
ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. Available from: [Link]
-
LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Wikipedia. List of carboxylic acids. Available from: [Link]
Sources
8-Bromoquinoxaline-6-carboxylic acid: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth analysis of 8-Bromoquinoxaline-6-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical identifiers, physicochemical properties, a robust synthesis protocol, and its current applications, offering a consolidated resource for researchers, chemists, and professionals in drug development.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The specific substitution patterns on the quinoxaline core allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making them versatile intermediates for targeted therapeutic agents. 8-Bromoquinoxaline-6-carboxylic acid, in particular, offers two distinct functional handles—a bromine atom and a carboxylic acid—paving the way for diverse chemical modifications and library synthesis.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are foundational to any research endeavor. The following section details the key identifiers and characteristics of 8-Bromoquinoxaline-6-carboxylic acid.
Chemical Structure and Identifiers
The structural representation and key chemical database identifiers for 8-Bromoquinoxaline-6-carboxylic acid are crucial for unambiguous identification and literature searches.
Caption: Chemical structure of 8-Bromoquinoxaline-6-carboxylic acid.
Data Summary Table
The following table summarizes the essential data for 8-Bromoquinoxaline-6-carboxylic acid, compiled from various chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | 8-bromoquinoline-6-carboxylic acid | [4] |
| Molecular Formula | C₁₀H₆BrNO₂ | [4][5][6][7] |
| Molecular Weight | 252.07 g/mol | [4][6][7] |
| CAS Number | 791632-21-8 | [4][8] |
| SMILES | O=C(O)C1=CC(Br)=C2N=CC=CC2=C1 | [4][5][8] |
| InChI | InChI=1S/C10H6BrNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) | [5] |
| InChIKey | RDUAIBVSZBTFKK-UHFFFAOYSA-N | [5] |
| Purity (Typical) | ≥95% | [4] |
| Appearance | (Varies, typically a solid) | N/A |
| Storage | Sealed in dry, room temperature | [8] |
Synthesis Protocol: A Mechanistic Approach
Retrosynthetic Analysis
A plausible retrosynthetic pathway starts by disconnecting the pyrazine ring, leading back to a substituted o-phenylenediamine and glyoxal. The bromo- and carboxylic acid-substituted benzene ring can be constructed through standard aromatic chemistry.
Proposed Experimental Protocol
This protocol is a generalized procedure based on common organic chemistry principles.[9][10] Researchers should optimize conditions based on their specific laboratory setup and starting materials.
Step 1: Synthesis of 3-Bromo-5-nitro-1,2-diaminobenzene
-
Starting Material: 4-Nitro-1,2-diaminobenzene.
-
Bromination: Dissolve the starting material in a suitable solvent like acetic acid. Add a brominating agent (e.g., N-Bromosuccinimide or elemental bromine) portion-wise at a controlled temperature (e.g., 0-10 °C) to achieve selective monobromination. The directing effects of the amino and nitro groups will favor substitution at the desired position.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography or recrystallization.
Step 2: Condensation to form 8-Bromo-6-nitroquinoxaline
-
Reaction Setup: Dissolve the synthesized 3-Bromo-5-nitro-1,2-diaminobenzene in a protic solvent like ethanol or acetic acid.
-
Condensation: Add an aqueous solution of glyoxal (40% wt.) dropwise to the mixture. Heat the reaction to reflux for several hours until TLC analysis indicates the consumption of the starting diamine.
-
Isolation: Cool the reaction mixture. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Step 3: Reduction of the Nitro Group
-
Reduction: Reduce the nitro group of 8-Bromo-6-nitroquinoxaline to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C).
-
Work-up: After the reaction is complete, neutralize the mixture and extract the resulting 8-Bromoquinoxalin-6-amine.
Step 4: Sandmeyer Reaction to Install the Carboxylic Acid
-
Diazotization: Dissolve the 8-Bromoquinoxalin-6-amine in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution to the cyanide solution. This will substitute the diazonium group with a nitrile group.
-
Hydrolysis: Hydrolyze the resulting 8-Bromoquinoxaline-6-carbonitrile to the carboxylic acid by heating with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH solution).
-
Final Purification: Acidify the reaction mixture to precipitate the final product, 8-Bromoquinoxaline-6-carboxylic acid. Filter, wash with water, and dry. Further purification can be achieved by recrystallization.
Caption: Proposed synthetic workflow for 8-Bromoquinoxaline-6-carboxylic acid.
Applications in Research and Drug Development
The dual functionality of 8-Bromoquinoxaline-6-carboxylic acid makes it a valuable scaffold for creating libraries of complex molecules.
As a Key Building Block
-
Carboxylic Acid Moiety: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This is particularly useful for attaching the quinoxaline core to other molecules of interest, such as amino acids, peptides, or other pharmacophores, through amide bond formation.[11][12]
-
Bromo Substituent: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[13] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 8-position, enabling extensive structure-activity relationship (SAR) studies.
Potential Therapeutic Applications
While specific biological activity for this exact molecule is not extensively documented in the provided search results, the broader class of quinoline and quinoxaline carboxylic acid derivatives has shown significant promise in several therapeutic areas:
-
Enzyme Inhibition: Quinolone derivatives are known to be effective inhibitors of various enzymes. For instance, related quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of ectonucleotidases, which are involved in cancer progression.[12]
-
Anti-inflammatory Agents: Quinoxaline-containing compounds have been investigated as synthetic mimetics of Lipoxin A4, which are molecules that help resolve inflammation.[3] These mimetics have shown the ability to attenuate inflammatory responses in both in vitro and in vivo models.[3]
-
Antimicrobial Activity: The quinoxaline nucleus is a core component of many compounds with demonstrated antibacterial properties.[2]
Caption: Logical relationships of functional groups to applications.
Conclusion
8-Bromoquinoxaline-6-carboxylic acid stands out as a highly versatile and valuable building block for chemical synthesis and drug discovery. Its defined structure, coupled with two strategically positioned and reactive functional groups, provides a robust platform for the development of novel compounds with potential therapeutic applications. The synthetic pathways are accessible through established organic chemistry methodologies, and the potential for derivatization via cross-coupling and amide/ester formation is vast. Further research into the biological activities of derivatives of this compound is warranted and holds considerable promise for identifying new lead compounds in medicinal chemistry.
References
-
PubChem. 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
PubChemLite. 8-bromoquinoline-6-carboxylic acid (C10H6BrNO2). PubChemLite. Available from: [Link]
-
Global Substance Registration System. 6-BROMO-8-QUINOLINECARBOXYLIC ACID. U.S. Food and Drug Administration. Available from: [Link]
-
ResearchGate. (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. Available from: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]
-
ResearchGate. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. ResearchGate. Available from: [Link]
-
Der Pharma Chemica. A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. Der Pharma Chemica. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]
-
Lenus. Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A Mimetics (QNX-sLXms). Lenus, The Irish Health Repository. Available from: [Link]
-
Inxight Drugs. 6-Bromo-8-quinolinecarboxylic acid. National Center for Advancing Translational Sciences. Available from: [Link]
-
PubChemLite. C10H6BrNO2S - Explore. PubChemLite. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. lenus.ie [lenus.ie]
- 4. 8-bromoquinoline-6-carboxylic acid 95% | CAS: 791632-21-8 | AChemBlock [achemblock.com]
- 5. PubChemLite - 8-bromoquinoline-6-carboxylic acid (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 6-bromoquinoline-8-carboxylic acid | CAS 64507-38-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 791632-21-8|8-Bromoquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 10. acgpubs.org [acgpubs.org]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
Solubility of 8-Bromoquinoxaline-6-carboxylic acid in DMSO and water
An In-Depth Technical Guide
Topic: Solubility of 8-Bromoquinoxaline-6-carboxylic acid in DMSO and Water Audience: Researchers, scientists, and drug development professionals.
Abstract
The aqueous and non-aqueous solubility of a drug candidate is a foundational physicochemical property that dictates its path through the drug discovery and development pipeline. Insufficient solubility can cripple in vitro assays, lead to poor in vivo bioavailability, and create insurmountable formulation challenges.[1] This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility profile of 8-Bromoquinoxaline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of published empirical data for this specific molecule, this document emphasizes predictive analysis based on its chemical structure and provides robust, step-by-step protocols for generating high-quality solubility data in both dimethyl sulfoxide (DMSO) and aqueous media. We will explore the theoretical underpinnings of its solubility, detail the gold-standard shake-flask method for thermodynamic equilibrium solubility, and describe the high-throughput kinetic solubility assay essential for early discovery. This guide is designed to empower researchers to generate reliable and reproducible data, enabling informed decisions in lead optimization and pre-formulation activities.
Introduction: The Imperative of Solubility in Drug Discovery
Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent to form a homogeneous solution, is a critical determinant of a drug's success.[1] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1] Consequently, poor aqueous solubility is a leading cause of low and variable bioavailability, a major hurdle in modern drug development where over 40% of new chemical entities are classified as poorly soluble.[1][2]
Beyond bioavailability, solubility profoundly impacts the entire discovery process:
-
In Vitro Assay Integrity: Inaccurate solubility data can lead to the misinterpretation of biological assay results. If a compound precipitates in the assay medium, its effective concentration is unknown, potentially masking its true potency or leading to false negatives.[3]
-
Formulation Feasibility: Developing a viable dosage form, whether for oral or intravenous administration, is contingent upon the compound's solubility characteristics.[2]
-
Cost and Timelines: Addressing solubility issues late in development can lead to significant delays and increased costs.[4] Early and accurate characterization allows for the timely triage of problematic compounds or the implementation of solubility-enhancement strategies.[5]
This guide focuses on two solvents of paramount importance: water (the biological solvent) and DMSO (the universal solvent for compound storage and screening).[6][7]
Physicochemical Characterization of 8-Bromoquinoxaline-6-carboxylic acid
Understanding a molecule's structure is key to predicting its behavior. The structure of 8-Bromoquinoxaline-6-carboxylic acid contains three key features that govern its solubility.
-
Quinoxaline Core: This bicyclic aromatic heterocycle is inherently hydrophobic and contributes to poor aqueous solubility. The two nitrogen atoms are weakly basic (pKa of quinoxaline is ~0.6), meaning they will only be protonated under strongly acidic conditions.[8]
-
Carboxylic Acid Group (-COOH): This is an acidic functional group (estimated pKa ~3.5-4.5). At pH values above its pKa, it will deprotonate to the highly polar carboxylate anion (-COO⁻), which dramatically increases aqueous solubility.[9]
-
Bromo Group (-Br): The bromine atom is hydrophobic and will decrease the molecule's affinity for water, further reducing its intrinsic aqueous solubility.
This combination of a weakly basic core and an acidic functional group means that 8-Bromoquinoxaline-6-carboxylic acid is an amphoteric substance. Its aqueous solubility is expected to be highly dependent on pH, exhibiting a classic "U-shaped" curve with its lowest solubility at the isoelectric point.[10] Conversely, its varied functional groups suggest good solubility in a versatile polar aprotic solvent like DMSO.
Table 1: Predicted Physicochemical Properties of 8-Bromoquinoxaline-6-carboxylic acid (Note: These are estimated values based on chemical structure and should be experimentally confirmed.)
| Property | Predicted Value | Influence on Solubility |
| Molecular Formula | C₉H₅BrN₂O₂ | - |
| Molecular Weight | 253.06 g/mol | Higher MW can negatively impact solubility. |
| Acidic pKa (Carboxylic Acid) | ~3.5 - 4.5 | Ionization above this pH will increase aqueous solubility. |
| Basic pKa (Quinoxaline N) | ~0.6 - 1.0 | Ionization below this pH will increase aqueous solubility. |
| Estimated LogP | ~2.5 - 3.0 | Indicates a preference for a lipid environment over water, suggesting low intrinsic aqueous solubility. |
Solubility in Dimethyl Sulfoxide (DMSO): The Foundation of Screening
DMSO is the solvent of choice for high-throughput screening libraries due to its remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[7][11] Preparing a high-concentration stock solution (e.g., 10-100 mM) in DMSO is the first step in nearly all in vitro biological testing.[12]
Rationale for DMSO Solubility Testing
Ensuring a compound is fully dissolved in the initial DMSO stock is a critical quality control step.[13] If the compound is not soluble at the target concentration, all subsequent dilutions will be inaccurate, invalidating the screening data. Therefore, determining the thermodynamic solubility in 100% DMSO is a crucial preliminary experiment.
Experimental Protocol: Thermodynamic DMSO Solubility Determination
This protocol uses High-Performance Liquid Chromatography (HPLC) to accurately quantify the concentration of a saturated solution.
Objective: To determine the maximum soluble concentration of 8-Bromoquinoxaline-6-carboxylic acid in 100% DMSO at room temperature.
Materials:
-
8-Bromoquinoxaline-6-carboxylic acid (solid)
-
Anhydrous, high-purity DMSO
-
Vials with screw caps
-
Vortex mixer and/or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Calibrated analytical balance
Procedure:
-
Preparation of Standards: Accurately weigh a sample of the compound and dissolve it in DMSO to prepare a primary stock solution of known concentration (e.g., 10 mM). Perform a serial dilution in DMSO to create a set of calibration standards (e.g., 1 mM, 0.5 mM, 0.1 mM, 0.05 mM, 0.01 mM).
-
Sample Preparation: Weigh an excess amount of solid 8-Bromoquinoxaline-6-carboxylic acid (e.g., 5 mg) into a clean, tared vial.
-
Equilibration: Add a precise volume of DMSO (e.g., 200 µL) to the vial. This creates a slurry with a theoretical concentration far exceeding the expected solubility (e.g., >100 mM).
-
Seal the vial tightly and agitate at room temperature for 24 hours using an orbital shaker to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the slurry at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Sampling: Carefully remove a small aliquot (e.g., 20 µL) of the clear supernatant without disturbing the solid pellet.
-
Dilution: Immediately dilute the supernatant with a known volume of DMSO (e.g., 1:100 or 1:1000) to bring the concentration into the range of the calibration curve.
-
HPLC Analysis: Analyze the calibration standards and the diluted sample by HPLC-UV.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to calculate the concentration of the diluted sample, and then back-calculate to determine the concentration of the original saturated supernatant. This value is the thermodynamic DMSO solubility.
Caption: Workflow for Kinetic Aqueous Solubility by Nephelometry.
Thermodynamic Aqueous Solubility
For lead optimization and pre-formulation, a precise understanding of the true equilibrium solubility is required. The shake-flask method is the universally recognized gold standard for this measurement. [14][15]
Objective: To determine the equilibrium solubility of 8-Bromoquinoxaline-6-carboxylic acid in aqueous buffers of different pH values.
Materials:
-
8-Bromoquinoxaline-6-carboxylic acid (solid)
-
Aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4)
-
Vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 37°C)
-
Centrifuge or filtration system (e.g., 0.22 µm PVDF syringe filters)
-
HPLC-UV system for quantification
Procedure:
-
Setup: Add an excess of solid compound (e.g., 1-2 mg) to separate vials, each containing a known volume (e.g., 1 mL) of a different aqueous buffer.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C to simulate physiological conditions) for 24-48 hours. The extended time is crucial to ensure the solution-solid equilibrium is fully established. [15]3. Phase Separation: After incubation, separate the saturated solution from the undissolved solid. This can be done by centrifuging the vials at high speed and collecting the supernatant, or by filtering the suspension through a low-binding syringe filter. [15]4. Quantification: Analyze the clear filtrate or supernatant by a validated HPLC-UV method against a standard curve prepared in a matching buffer/mobile phase mixture.
-
Data Reporting: The calculated concentration is the thermodynamic solubility at that specific pH and temperature.
Caption: Workflow for Thermodynamic Aqueous Solubility (Shake-Flask).
Table 3: Template for Reporting pH-Dependent Thermodynamic Solubility
| Compound ID | Buffer pH | Temperature (°C) | Method | Solubility (µM) | Solubility (µg/mL) |
| 8-Bromoquinoxaline-6-carboxylic acid | 2.0 | 37 | Shake-Flask | Experimental Value | Experimental Value |
| 8-Bromoquinoxaline-6-carboxylic acid | 5.0 | 37 | Shake-Flask | Experimental Value | Experimental Value |
| 8-Bromoquinoxaline-6-carboxylic acid | 7.4 | 37 | Shake-Flask | Experimental Value | Experimental Value |
Conclusion
References
-
PubChem. 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information.
-
CymitQuimica. CAS 50358-63-9: 6-Amino-5-bromoquinoxaline.
-
Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Life Chemicals. Compound solubility measurements for early drug discovery. (2022).
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
-
BioDuro. ADME Solubility Assay.
-
AChemBlock. 8-bromoquinoline-6-carboxylic acid 95%.
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
AK Scientific, Inc. 8-Bromoquinoxalin-6-amine Safety Data Sheet.
-
Smolecule. Experimental Protocols for DMSO Solubility Assessment. (2026).
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. The AAPS journal.
-
Martini, S., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Biomedicine & Pharmacotherapy.
-
BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025).
-
MedchemExpress. 8-Bromoisoquinoline.
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021).
-
MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025).
-
Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
-
Wikipedia. Dimethyl sulfoxide.
-
Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023).
-
ReCIPP. Quinoxaline, its derivatives and applications: A State of the Art review.
-
ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
-
Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening.
-
Santa Cruz Biotechnology. 6-bromoquinoline-8-carboxylic acid.
-
ChemicalBook. 8-Bromo-6-fluoroquinoline - Safety Data Sheet. (2025).
-
Domainex. Thermodynamic Solubility Assay.
-
Aaronchem. Safety Data Sheet. (2024).
-
BenchChem. A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one. (2025).
-
American Pharmaceutical Review. Overcoming the Challenge of Poor Drug Solubility. (2025).
-
EPA. 3-Bromoquinoline-6-carboxylic acid Properties. (2025).
-
Apollo Scientific. 6-Amino-5-bromoquinoxaline Safety Data Sheet.
-
Sigma-Aldrich. 6-Bromoisoquinoline-3-carboxylic acid.
-
OWWL. DMSO: Significance and symbolism. (2026).
-
Ghorab, M. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.
-
Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline.
-
Cheng, T. Y., et al. (2025). Transition-Metal-Free Multicomponent Polyannulations of Dimethyl Sulfoxide, Amines, and Aldehydes toward Poly(phenylquinoline)s. Chinese Journal of Polymer Science.
-
GSRS. 6-BROMO-8-QUINOLINECARBOXYLIC ACID.
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026).
-
Wnuk, S., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. raytor.com [raytor.com]
Determining the Acidity of a Novel Heterocycle: A Technical Guide to the pKa Values of 8-Bromoquinoxaline-6-carboxylic acid
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical and materials science, the ionization constant (pKa) of a molecule is a critical parameter influencing its solubility, absorption, and interaction with biological targets. This guide provides a comprehensive, in-depth technical overview of the methodologies for determining the acidity constants of 8-Bromoquinoxaline-6-carboxylic acid, a novel heterocyclic compound with potential applications in drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols.
Introduction: The Significance of pKa in Drug Development
The pKa value, the negative logarithm of the acid dissociation constant (Ka), governs the extent of ionization of a compound at a given pH.[2] For a drug candidate like 8-Bromoquinoxaline-6-carboxylic acid, its pKa will dictate its charge state in different physiological compartments, which in turn affects its membrane permeability, binding to plasma proteins, and interaction with its therapeutic target. Quinoxaline derivatives, in particular, have garnered significant interest in medicinal chemistry due to their wide array of biological activities, including anticancer and anti-HIV properties.[1][3] An accurate determination of the pKa is therefore a foundational step in the preclinical development process.
8-Bromoquinoxaline-6-carboxylic acid possesses both an acidic carboxylic acid group and a weakly basic quinoxaline core. The electron-withdrawing nature of the bromine atom and the quinoxaline ring system is expected to influence the acidity of the carboxylic acid and the basicity of the nitrogen atoms.[4] This guide will explore both experimental and computational approaches to elucidate these pKa values.
Synthesis and Purification of 8-Bromoquinoxaline-6-carboxylic acid
Prior to any experimental determination of pKa, the synthesis and rigorous purification of 8-Bromoquinoxaline-6-carboxylic acid are paramount. The presence of impurities, particularly acidic or basic contaminants, can lead to erroneous results. A plausible synthetic route can be adapted from established methods for similar quinoxaline derivatives.
Experimental Protocol: Synthesis
A multi-step synthesis would likely be required, potentially starting from commercially available precursors. The final step might involve the oxidation of a corresponding methyl or alcohol group at the 6-position of the 8-bromoquinoxaline core, or a carboxylation reaction.
Detailed synthetic procedures for quinoline and quinoxaline derivatives can be found in the literature and would be adapted for this specific molecule.[5][6][7]
Purification Protocol:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a primary method for purification.
-
Chromatography: If impurities persist, column chromatography on silica gel may be necessary.
-
Characterization: The purity and identity of the final compound must be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity (ideally >95%).
-
Experimental Determination of pKa
Two widely accepted and robust methods for the experimental determination of pKa values are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classic method involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the pH change.
Protocol for Potentiometric Titration:
-
Reagent Preparation:
-
Prepare a ~0.01 M solution of 8-Bromoquinoxaline-6-carboxylic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Prepare standardized solutions of ~0.1 M HCl and ~0.1 M NaOH.
-
-
Instrument Calibration: Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Procedure:
-
Place a known volume of the 8-Bromoquinoxaline-6-carboxylic acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add small, precise aliquots of the standardized NaOH solution.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
-
Table 1: Hypothetical Potentiometric Titration Data
| Volume of NaOH (mL) | pH |
| 0.0 | 2.50 |
| 0.5 | 3.00 |
| 1.0 (Half-Equiv.) | 3.50 (pKa₁) |
| 1.5 | 4.00 |
| 2.0 (Equiv. Point) | 8.00 |
UV-Vis Spectrophotometry
This method is particularly useful for compounds that are poorly soluble or available in small quantities. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.
Protocol for UV-Vis Spectrophotometry:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa (e.g., from pH 2 to 12).
-
Solution Preparation: Prepare a stock solution of 8-Bromoquinoxaline-6-carboxylic acid in a suitable solvent. Add a small aliquot of this stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength(s) where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength versus the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
Diagram 1: Experimental Workflow for pKa Determination
Caption: Workflow for determining the pKa of 8-Bromoquinoxaline-6-carboxylic acid.
Computational Prediction of pKa
In addition to experimental methods, computational chemistry offers a powerful tool for predicting pKa values.[8] Density Functional Theory (DFT) is a commonly used quantum mechanical method for this purpose.[9]
Computational Protocol using DFT:
-
Structure Optimization:
-
The 3D structures of the protonated and deprotonated forms of 8-Bromoquinoxaline-6-carboxylic acid are built and their geometries are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
-
Solvation Model:
-
Since pKa is measured in solution, a continuum solvation model (e.g., PCM, SMD) is applied to account for the effect of the solvent (water).
-
-
Thermodynamic Cycle:
-
The pKa is calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity. An isodesmic reaction approach is often employed to minimize errors in the calculated energies.[8][10] This involves using a reference compound with a known pKa that is structurally similar to the target molecule.
-
-
pKa Calculation:
-
The relative free energy of deprotonation in solution is calculated, and from this, the pKa value is derived.
-
Diagram 2: Acid-Base Equilibrium of 8-Bromoquinoxaline-6-carboxylic acid
Caption: Equilibrium between the acidic and conjugate base forms.
Data Interpretation and Validation
The experimentally determined pKa values from potentiometric titration and UV-Vis spectrophotometry should be in close agreement. Any significant discrepancies may indicate issues with sample purity, solubility, or experimental setup. The computationally predicted pKa provides a valuable theoretical validation of the experimental results.
Expected pKa Values:
-
Carboxylic Acid (pKa₁): The carboxylic acid proton is expected to be the most acidic. For comparison, the pKa of benzoic acid is around 4.2. The electron-withdrawing quinoxaline ring and bromine atom are expected to lower this value, likely into the range of 3-4.
-
Quinoxaline Nitrogens (pKa₂): The quinoxaline ring system is weakly basic. The pKa of quinoxaline itself is 0.56.[1] The electron-withdrawing carboxylic acid and bromine will further decrease the basicity of the nitrogen atoms, likely resulting in a pKa value below 0.
Conclusion
This technical guide has outlined a comprehensive approach for the determination of the pKa values of 8-Bromoquinoxaline-6-carboxylic acid. By combining rigorous synthesis and purification with robust experimental techniques and validated computational methods, researchers can confidently establish this critical physicochemical parameter. The accurate determination of the pKa is an indispensable step in advancing our understanding of this novel compound and unlocking its full potential in drug development and other scientific applications.
References
-
PubChem. (n.d.). 6-Bromo-8-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wiedemann, J., et al. (2025, October 29). Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. ACS Omega. Retrieved from [Link]
-
Kıran, M. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Boğaziçi University Institute for Graduate Studies in Science and Engineering. Retrieved from [Link]
-
El-fakharany, E. M., et al. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Retrieved from [Link]
-
Ugur, I., & Toth, K. (2021). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-Bromoquinoline-6-carboxylic acid Properties. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023, July 15). Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
-
LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]
-
Al-Hussain, S. A., & Al-shawi, A. A. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. Retrieved from [Link]
-
Ökten, S., et al. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 6-BROMO-8-QUINOLINECARBOXYLIC ACID. Retrieved from [Link]
-
Loudon, G. M., & Parise, J. (n.d.). Carboxylic Acids and the Acidity of the O±H Bond. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mrupp.info [mrupp.info]
- 3. Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 8. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Deep Dive into the Isomeric World of Bromoquinoxaline Carboxylic Acids: A Guide for Drug Development Professionals
In the intricate landscape of medicinal chemistry, the subtle placement of a single atom can dramatically alter the biological and physicochemical properties of a molecule. This principle is vividly illustrated in the case of bromo-substituted quinoxaline-2-carboxylic acids. This technical guide provides an in-depth exploration of the key differences between the 8-bromo and 6-bromo isomers, offering valuable insights for researchers and scientists engaged in the design and development of novel therapeutics. The quinoxaline scaffold itself is a privileged structure in drug discovery, known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a bromine atom provides a strategic handle for further molecular elaboration through cross-coupling reactions, making these isomers valuable building blocks. However, the positional isomerism of the bromine substituent at the C6 versus the C8 position introduces distinct electronic and steric characteristics that significantly influence their synthesis, reactivity, and ultimately, their potential as drug candidates.
The Structural and Electronic Landscape: A Tale of Two Isomers
The fundamental difference between 8-bromoquinoxaline-2-carboxylic acid and its 6-bromo counterpart lies in the position of the bromine atom on the quinoxaline ring system. This seemingly minor variation has profound implications for the molecule's electronic distribution and steric profile.
6-Bromoquinoxaline-2-carboxylic Acid: The bromine atom at the C6 position resides on the carbocyclic ring, relatively distant from the electron-withdrawing pyrazine ring containing the two nitrogen atoms. Its electronic influence is primarily governed by inductive effects, leading to a more "neutral" electronic environment compared to the 8-bromo isomer. This position is also less sterically hindered.
8-Bromoquinoxaline-2-carboxylic Acid: In this isomer, the bromine atom is situated at the C8 position, in close proximity to the nitrogen atom at position 1. This "peri" interaction creates a unique steric and electronic environment. The lone pair of electrons on the adjacent nitrogen atom can influence the reactivity at the C8 position.
dot graph TD { A[Quinoxaline Core] --> B{Positional Isomerism}; B --> C[6-Bromo Isomer]; B --> D[8-Bromo Isomer]; C --> E["Less Steric Hindrance"]; C --> F["More 'Neutral' Electronic Environment"]; D --> G["'Peri' Interaction with N1"]; D --> H["Potential for Chelation/Directed Metalation"]; } caption: "Key Structural Differences"
Synthesis Strategies: Navigating the Pathways to Isomeric Purity
The synthesis of these two isomers requires distinct strategic approaches, primarily dictated by the availability of the corresponding substituted o-phenylenediamine precursors.
Synthesis of 6-Bromoquinoxaline-2-carboxylic Acid
A common and effective route to 6-bromoquinoxaline-2-carboxylic acid begins with the condensation of 4-bromo-1,2-phenylenediamine with a suitable dicarbonyl compound. A well-established method involves the reaction with oxalic acid to form 6-bromo-1,4-dihydroquinoxaline-2,3-dione. This intermediate can then be subjected to chlorination, followed by subsequent chemical transformations to yield the desired carboxylic acid.[1]
Experimental Protocol: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione [1]
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-o-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of hydrochloric acid and water.
-
Addition of Reagent: Add a solution of oxalic acid (1.0 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with water, and dried to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.
This dione can then be converted to 6-bromo-2,3-dichloroquinoxaline, a versatile intermediate for the synthesis of the target carboxylic acid.
dot graph LR { subgraph Synthesis of 6-Bromo Isomer A["4-Bromo-1,2-phenylenediamine"] -- Oxalic Acid --> B["6-Bromo-1,4-dihydroquinoxaline-2,3-dione"]; B -- "Chlorination (e.g., POCl3)" --> C["6-Bromo-2,3-dichloroquinoxaline"]; C -- "Further Steps" --> D["6-Bromoquinoxaline-2-carboxylic Acid"]; end } caption: "Synthetic Workflow for 6-Bromo Isomer"
Synthesis of 8-Bromoquinoxaline-2-carboxylic Acid
The synthesis of the 8-bromo isomer is less commonly reported. A potential strategy involves starting from 3-bromo-1,2-phenylenediamine. However, a more frequently documented approach for related structures involves the synthesis of an intermediate like 8-bromo-2-methoxyquinoxaline, which can then be converted to the carboxylic acid.
Proposed Experimental Protocol: Synthesis of 8-Bromo-2-methoxyquinoxaline
-
Starting Material: Begin with a suitable precursor such as 3-methoxyquinoxalin-5-ol.
-
Bromination: Treat the starting material with a brominating agent like phosphorus tribromide (PBr3) in an appropriate solvent (e.g., DMF) at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up and Isolation: After the reaction is complete, quench the reaction mixture and extract the product. Purification can be achieved through techniques like column chromatography.
The resulting 8-bromo-2-methoxyquinoxaline could then potentially be hydrolyzed to the corresponding quinoxalin-2-one, followed by oxidation to the carboxylic acid. The development of a more direct and efficient synthesis for 8-bromoquinoxaline-2-carboxylic acid remains an area of interest for synthetic chemists.
dot graph LR { subgraph Synthesis of 8-Bromo Isomer (Proposed) A["3-Bromo-1,2-phenylenediamine"] -- Dicarbonyl Compound --> B["8-Bromoquinoxaline Derivative"]; B -- "Functional Group Interconversion" --> C["8-Bromoquinoxaline-2-carboxylic Acid"]; end } caption: "Proposed Synthetic Strategy for 8-Bromo Isomer"
Comparative Physicochemical and Spectroscopic Properties
The positional difference of the bromine atom is expected to manifest in the physicochemical and spectroscopic properties of the two isomers.
| Property | 6-Bromo Isomer | 8-Bromo Isomer | Rationale for Difference |
| Molecular Weight | 253.05 g/mol [2] | 253.05 g/mol | Isomers have the same molecular formula. |
| Polarity | Expected to be slightly less polar | Expected to be slightly more polar | The proximity of the bromine to the nitrogen in the 8-isomer could lead to a greater dipole moment. |
| ¹H NMR | Aromatic protons will exhibit distinct splitting patterns and chemical shifts. | The proton at C7 is expected to be influenced by the adjacent bromine atom. The peri-proton at C5 may also show a downfield shift due to steric compression. | The electronic and steric environment around the protons differs significantly. |
| ¹³C NMR | The carbon bearing the bromine (C6) will show a characteristic chemical shift. | The chemical shift of C8 will be influenced by the bromine, and C7 and the carbon at the ring junction (C8a) will also be affected. | The electronic effects of the bromine atom are transmitted differently through the ring system. |
| IR Spectroscopy | Characteristic peaks for the carboxylic acid (broad O-H, C=O stretch) and C-Br bond will be present. | Similar characteristic peaks are expected, with potential minor shifts in the fingerprint region due to the different substitution pattern. | The overall vibrational modes of the molecule are influenced by the symmetry and substitution pattern. |
Reactivity: A Tale of Electronic and Steric Influences
The difference in the electronic and steric environments of the C6 and C8 positions leads to distinct reactivity profiles, a critical consideration for further derivatization in drug development. A comparative guide on the reactivity of 6-bromo versus 8-bromo quinolines provides a strong theoretical framework for understanding these differences.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: Both isomers are viable substrates for common cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. However, the 6-position, being less sterically hindered, may offer more favorable reaction kinetics.[3] Conversely, the proximity of the nitrogen atom to the 8-position could potentially lead to chelation assistance with certain catalyst systems, influencing reactivity in a different manner.[3]
-
Metal-Halogen Exchange: Both isomers can undergo lithium-bromine exchange. For 8-bromoquinoline, the adjacent nitrogen atom can also act as a directing group for metalation at the C7 position, depending on the reaction conditions and the base used.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The reactivity in SNAr reactions is highly dependent on the electronic nature of the ring. The electron-withdrawing effect of the bromine atom can influence the reactivity of other positions on the quinoxaline ring. For instance, in 6-bromo-2,3-dichloroquinoxaline, the chlorine atom at the 3-position is found to be more reactive towards nucleophilic substitution than the chlorine at the 2-position, which is attributed to the -R effect of the bromine atom.
dot graph TD { A{Reactivity Comparison} --> B[Palladium Cross-Coupling]; A --> C[Metal-Halogen Exchange]; A --> D[Nucleophilic Aromatic Substitution]; B --> E["6-Bromo: Less Steric Hindrance"]; B --> F["8-Bromo: Potential Chelation Assistance"]; C --> G["8-Bromo: Directed Metalation Possible"]; } caption: "Comparative Reactivity Highlights"
Biological Activity: Unraveling the Pharmacological Consequences of Isomerism
Quinoxaline derivatives are known to exhibit a wide range of biological activities, and the position of the bromo substituent can significantly modulate this activity.[4][5] While direct comparative studies on the 6-bromo and 8-bromo quinoxaline-2-carboxylic acids are limited, we can infer potential differences based on the broader literature on quinoxaline-based therapeutics.
-
Antimicrobial Activity: Quinoxaline derivatives have shown promise as antibacterial and antifungal agents.[6] The lipophilicity and electronic properties of the molecule, which are influenced by the bromine position, can affect its ability to penetrate microbial cell membranes and interact with its target. For instance, various quinoxaline derivatives have been tested against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[6]
-
Anticancer Activity: Many quinoxaline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] The specific interactions with biological targets, such as kinases or DNA, can be highly sensitive to the three-dimensional shape and electronic distribution of the molecule. Therefore, the 6-bromo and 8-bromo isomers are likely to exhibit different anticancer profiles.
-
Enzyme Inhibition: The quinoxaline-2-carboxylic acid moiety is a known component of certain antibiotics and can interact with specific enzymes.[8] The position of the bromine atom could influence the binding affinity and selectivity of these molecules for their target enzymes.
Further head-to-head biological evaluations of these two isomers are warranted to fully elucidate their therapeutic potential.
Conclusion and Future Directions
The 8-bromo and 6-bromo isomers of quinoxaline-2-carboxylic acid, while structurally similar, present a fascinating case study in the impact of positional isomerism on chemical and biological properties. The 6-bromo isomer is more readily accessible synthetically and offers a less sterically hindered handle for further functionalization. The 8-bromo isomer, with its unique "peri" interaction, presents both challenges and opportunities in synthesis and derivatization, with the potential for directed reactivity.
For drug development professionals, the choice between these two isomers will depend on the specific therapeutic target and the desired structure-activity relationship. This guide underscores the importance of a nuanced understanding of isomeric differences in the design of new chemical entities. Future research should focus on the development of efficient synthetic routes to the 8-bromo isomer and direct comparative studies of the biological activities of both isomers to unlock their full potential in medicinal chemistry.
References
- Quinoxaline derivatives have different pharamacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic and anti-inflammatory. A structure of ring fused with quinoxalines, display diverse pharmacological activities (antibacterial, anticancer and antiviral), antimalarial and anti-depressant activities.
- The starting compound, 6-bromo-2,3-dicloroquinoxaline (1) was prepared in good yield as described in the literature by the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid to give 6-bromo-1,4-dihydroquinoxaline-2,3-dione, followed by the chlorination of the latter compound with phosphorus oxychloride in the presence of DMF as the catalyst. (Source: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - MDPI)
- Compounds containing the quinoxaline nucleus exhibit a broad spectrum of biological activity such as antibacterial, antifungal, antiviral, anticancer, antituberculosis, antimalarial and anti-inflammatory properties.
- Substituted quinoxalines are an important class of benzoheterocycles, which constitute the building blocks of wide range of pharmacologically active compounds having antibacterial, antifungal, anticancer, antitubercular, antileishmanial, antimalarial, and antidepressant activities.
- N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29) was identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines. (Source: Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - Semantic Scholar)
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (Source: 2-(3-Bromophenyl)
- New 3-methylquinoxaline 1,4-dioxides with a variation in substituents at positions 2 and 6(7) were synthesized via nucleophilic aromatic substitution with amines and assessed against a Mycobacteria spp. Compound 4 showed high antimycobacterial activity (1.25 μg/mL against M. tuberculosis) and low toxicity in vivo in mice. (Source: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC)
- 6-Bromoquinoxaline-2-carboxylic Acid | C9H5BrN2O2 | CID 54101209 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: 6-Bromoquinoxaline-2-carboxylic Acid | C9H5BrN2O2 | CID 54101209 - PubChem)
- A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. This guide provides an in-depth comparison of the reactivity of the 6-bromo and 8-bromo positions, drawing upon established principles of organic chemistry and available experimental data. (Source: A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline - Benchchem)
- Elucidating the effects of bromine substitution in asymmetric quinoxaline central core-based non-fullerene acceptors on molecular stacking and photovoltaic performances.
- A quinoxaline-2-carboxylic acid activating enzyme was purified to homogeneity from triostin-producing Streptomyces triostinicus. It could also be purified from quinomycin-producing Streptomyces echinatus. Triostins and quinomycins are peptide lactones that contain quinoxaline-2-carboxylic acid as chromophoric moiety.
- Applications: A quinoxaline derivative used in studies on antibiotic biosynthesis by protoplasts and resting cells of Streptomyces echinatus. (Source: CAS No : 103596-11-8 | Product Name : 6-Bromoquinoxaline-2-carboxylic Acid)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Bromoquinoxaline-2-carboxylic Acid | C9H5BrN2O2 | CID 54101209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Quinoxaline-6-Carboxylic Acid Derivatives: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a privileged heterocyclic system composed of a fused benzene and pyrazine ring, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This technical guide provides an in-depth exploration of the therapeutic potential of a specific, yet highly promising subclass: Quinoxaline-6-carboxylic acid derivatives . We will delve into the synthetic strategies for creating these molecules, their diverse biological activities with a focus on anticancer and antimicrobial applications, and the mechanistic insights that underpin their efficacy. Furthermore, this guide will touch upon the potential impact of substitutions, such as bromination, on the biological profile of these compounds, offering a forward-looking perspective for drug discovery and development.
Introduction to the Quinoxaline Scaffold
Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[4] The versatility of the quinoxaline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[1] The presence of the carboxylic acid group at the 6-position of the quinoxaline core provides a key handle for derivatization, allowing for the introduction of various pharmacophores and modulation of physicochemical properties, which can significantly impact biological activity and pharmacokinetic profiles.
Synthetic Strategies for Quinoxaline-6-Carboxylic Acid Derivatives
The synthesis of the quinoxaline core is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For quinoxaline-6-carboxylic acid derivatives, a typical starting material would be a 3,4-diaminobenzoic acid.
General Synthesis of the Quinoxaline-6-Carboxylic Acid Core
A prevalent method involves the reaction of 3,4-diaminobenzoic acid with a suitable α-keto acid or its ester, often under acidic or thermal conditions. This cyclocondensation reaction directly furnishes the quinoxaline-6-carboxylic acid scaffold.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 6-position is a versatile functional group for further chemical modifications. Standard organic chemistry transformations can be employed to generate a library of derivatives, including:
-
Amide formation: Coupling of the carboxylic acid with a diverse range of amines using standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as triethylamine (Et3N).[5]
-
Esterification: Reaction with various alcohols under acidic conditions to produce the corresponding esters.
-
Reduction: Reduction of the carboxylic acid to the corresponding alcohol, which can be further functionalized.
Therapeutic Potential and Biological Activities
Quinoxaline-6-carboxylic acid derivatives have emerged as promising candidates in several therapeutic areas, with notable activity against cancer and microbial infections.
Anticancer Activity
Quinoxaline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[1][6]
3.1.1. Tubulin Polymerization Inhibition
A series of N-substituted-3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization.[1] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
3.1.2. Kinase Inhibition
The quinoxaline scaffold is a common feature in many kinase inhibitors. While specific studies on quinoxaline-6-carboxylic acid derivatives as kinase inhibitors are emerging, related quinoxaline structures have shown potent inhibitory activity against kinases like Pim-1/2 and GSK-3β.[7][8] The carboxylic acid moiety can be crucial for forming key interactions, such as salt bridges, within the ATP-binding pocket of kinases.[7]
Antimicrobial Activity
The urgent need for new antimicrobial agents has spurred the investigation of novel chemical scaffolds, and quinoxaline-6-carboxylic acid derivatives have shown significant promise.
A series of quinoxaline-6-carboxamide derivatives were synthesized and screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5] Several of these compounds displayed moderate to good antibacterial activity.[5]
The Influence of Bromo-Substitution
While specific research on 8-bromoquinoxaline-6-carboxylic acid derivatives is limited, the introduction of a bromine atom onto the quinoxaline ring can significantly modulate the compound's biological activity. Halogen atoms can influence factors such as:
-
Lipophilicity: Affecting cell membrane permeability and target engagement.
-
Electronic Properties: Modifying the electron density of the aromatic system, which can impact binding interactions.
-
Metabolic Stability: Potentially blocking sites of metabolism and prolonging the compound's half-life.
For instance, a dibromo-substituted quinoxaline derivative was identified as a potent inhibitor of Apoptosis Signal-regulated Kinase 1 (ASK1), with an IC50 value of 30.17 nM.[9] This highlights the potential of halogenation as a strategy to enhance the potency of quinoxaline-based inhibitors.
Experimental Protocols
Synthesis of Quinoxaline-6-carboxamide Derivatives
This protocol is a representative example for the synthesis of amide derivatives from a quinoxaline-6-carboxylic acid core.[5]
Step 1: Synthesis of the Quinoxaline-6-carboxylic acid core (Assuming the core is synthesized via cyclocondensation of 3,4-diaminobenzoic acid and an appropriate dicarbonyl compound).
Step 2: Amide Coupling
-
To a solution of the quinoxaline-6-carboxylic acid (1 equivalent) in a suitable solvent (e.g., THF), add HATU (1.2 equivalents) and triethylamine (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired quinoxaline-6-carboxamide derivative.
In Vitro Antibacterial Activity Assay (Disc Diffusion Method)
This method provides a preliminary assessment of the antibacterial activity of the synthesized compounds.[5]
-
Prepare a nutrient agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, inoculate the plates with a standardized suspension of the test bacteria (e.g., E. coli, S. aureus).
-
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic (e.g., Norfloxacin) as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Data Presentation
Table 1: Representative Biological Activity of Quinoxaline Derivatives
| Compound Class | Target/Organism | Activity (IC50/Zone of Inhibition) | Reference |
| N-substituted-3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acids | Tubulin Polymerization | Varies with substitution | [1] |
| Quinoxaline-6-carboxamide derivatives | E. coli, S. aureus | Moderate to good activity | [5] |
| Dibromo-substituted quinoxaline | ASK1 Kinase | 30.17 nM | [9] |
| Quinoxaline-2-carboxylic acid derivatives | Pim-1/2 Kinase | Submicromolar to micromolar range | [7] |
| Quinoxaline derivatives with quinolone nucleus | GSK-3β | 0.18 µM (for the most potent compound) | [8] |
Visualization of Concepts
General Synthetic Scheme for Quinoxaline-6-Carboxamide Derivatives
Caption: General synthetic route to quinoxaline-6-carboxamide derivatives.
Workflow for Antibacterial Screening
Caption: Workflow for the disc diffusion antibacterial assay.
Conclusion and Future Perspectives
Quinoxaline-6-carboxylic acid derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic tractability, makes them an attractive area for further investigation. The strategic introduction of substituents, such as bromine atoms, offers a powerful approach to fine-tuning their pharmacological profiles. Future research should focus on expanding the chemical diversity of this class of compounds, elucidating their mechanisms of action in greater detail, and optimizing their pharmacokinetic properties to advance the most promising candidates towards clinical development.
References
-
Dong, H.Q.J., et al. (2018). Synthesis and biological evaluation of N-substituted3-oxo-1,2,3,4-tetrahydro-quinoxaline-6- carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 143, 8–20. [Link]
-
Li, et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1, 2414382. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Ishaq, A., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]
-
Reddy, S. R. S., et al. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharmacia Lettre, 8(1), 264-274. [Link]
-
(2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [Link]
-
(2021). Biological activity of quinoxaline derivatives. ResearchGate. [Link]
-
El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(8), 1736-1741. [Link]
-
Irfan, M., et al. (2018). a review on the therapeutic potential of quinoxaline derivatives. ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4178. [Link]
-
Culty, M., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. [Link]
-
El-Sayed, N. N. E., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. RSC Advances, 13(49), 34659-34674. [Link]
-
Pai, N. R., et al. (2011). A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. Der Pharma Chemica, 3(6), 591-598. [Link]
-
Swellmeen, L. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 599-604. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 8-Bromoquinoxaline-6-carboxylic acid
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 8-bromoquinoxaline-6-carboxylic acid, a crucial building block in medicinal chemistry and materials science. The synthesis begins with the condensation of 3,4-diaminobenzoic acid and glyoxal to form the intermediate, quinoxaline-6-carboxylic acid. This intermediate is subsequently subjected to regioselective bromination to yield the final product. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and justifications for experimental choices to ensure reproducibility and safety.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmacologically active agents.[1][2][3] Their diverse biological activities include antimicrobial, antiviral, and anticancer properties.[2][3][4] Specifically, 8-bromoquinoxaline-6-carboxylic acid serves as a versatile intermediate for creating more complex molecules, where the bromine atom can be readily displaced or used in cross-coupling reactions, and the carboxylic acid provides a handle for amide bond formation or other functional group transformations.
The synthetic route detailed herein is a well-established and reliable method involving two primary stages:
-
Quinoxaline Ring Formation: An acid-catalyzed condensation reaction between an o-phenylenediamine (3,4-diaminobenzoic acid) and a 1,2-dicarbonyl compound (glyoxal).[1][5]
-
Regioselective Bromination: An electrophilic aromatic substitution on the quinoxaline core to introduce a bromine atom at the C-8 position. The regioselectivity of this step is critical and is influenced by the reaction conditions and the electronic nature of the quinoxaline ring system.[6]
Overall Reaction Scheme
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 3,4-Diaminobenzoic acid | 619-05-6 | 152.15 | 10.0 g | Starting material |
| Glyoxal (40% solution in H₂O) | 107-22-2 | 58.04 (anhydrous) | 10.3 mL | Dicarbonyl source |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | ~100 mL | Solvent/Catalyst |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 12.9 g | Brominating agent |
| Sulfuric Acid, Concentrated | 7664-93-9 | 98.08 | ~50 mL | Solvent/Catalyst for bromination |
| Ethanol | 64-17-5 | 46.07 | As needed | For washing/recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For workup |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For neutralization |
Step-by-Step Procedure
Step 1: Synthesis of Quinoxaline-6-carboxylic acid
-
To a 250 mL round-bottom flask, add 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol).
-
Add glacial acetic acid (80 mL) to the flask and stir until the solid is mostly dissolved. Gentle warming may be required.
-
Add the 40% aqueous solution of glyoxal (10.3 mL, ~89.0 mmol) dropwise to the stirring mixture over 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield quinoxaline-6-carboxylic acid as a pale yellow solid. The expected yield is typically high (85-95%).
Step 2: Synthesis of 8-Bromoquinoxaline-6-carboxylic acid
-
Caution: This step involves concentrated sulfuric acid and an exothermic reaction. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
In a 250 mL flask equipped with a magnetic stirrer, carefully add quinoxaline-6-carboxylic acid (10.0 g, 57.4 mmol) to concentrated sulfuric acid (50 mL) while cooling the flask in an ice-water bath. Stir until the solid is completely dissolved.
-
To this solution, add N-Bromosuccinimide (NBS) (12.9 g, 72.5 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring. This will precipitate the product.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with copious amounts of deionized water until the filtrate is neutral (pH ~7).
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-bromoquinoxaline-6-carboxylic acid as a solid.
Process Workflow Diagram
Caption: Workflow for the two-step synthesis of 8-bromoquinoxaline-6-carboxylic acid.
Mechanism & Rationale
Quinoxaline Formation
The formation of the quinoxaline ring is a classic condensation reaction.[1] The mechanism proceeds as follows:
-
Nucleophilic Attack: One of the amino groups of 3,4-diaminobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of glyoxal.
-
Imine Formation: A molecule of water is eliminated to form an imine intermediate.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, forming a six-membered dihydropyrazine ring.
-
Aromatization: The dihydropyrazine ring readily oxidizes to the stable aromatic pyrazine ring, often in situ with air acting as the oxidant, to yield the final quinoxaline-6-carboxylic acid. Acetic acid serves as both a solvent and a mild acid catalyst to facilitate the imine formation steps.[5]
Regioselective Bromination
The bromination of the quinoxaline ring is an electrophilic aromatic substitution (SEAr). The regioselectivity is a key consideration. In a strongly acidic medium like concentrated sulfuric acid, the nitrogen atoms of the quinoxaline ring are protonated.[6] This protonation makes the pyrazine ring strongly electron-deficient and deactivates it towards electrophilic attack.
Consequently, the substitution occurs on the benzene ring. The carboxylic acid group is an electron-withdrawing group and a meta-director. However, the directing effect in fused heterocyclic systems can be complex. The reaction conditions, particularly the use of concentrated H₂SO₄, favor bromination at the C-5 and C-8 positions.[6] For quinoxaline-6-carboxylic acid, the C-8 position is sterically more accessible and electronically favored, leading to the desired product. N-Bromosuccinimide (NBS) in strong acid serves as the source of the electrophilic bromine species (Br⁺).
Reaction Mechanism Diagram
Caption: Simplified mechanism for electrophilic bromination at the C-8 position.
Safety Precautions
-
3,4-Diaminobenzoic acid: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Glyoxal: Is a sensitizer and may cause allergic skin reactions. Avoid inhalation of vapors.
-
Acetic Acid (Glacial): Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care, avoiding contact with skin.
-
Sulfuric Acid (Concentrated): Extremely corrosive and causes severe burns. Always add acid to water/ice, never the other way around. Handle only with appropriate PPE, including gloves, lab coat, and face shield.
References
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. Available at: [Link]
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. MDPI. Available at: [Link]
-
Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS - University of Konstanz. Available at: [Link]
-
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available at: [Link]
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. ResearchGate. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]
-
Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. ResearchGate. Available at: [Link]
-
Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. Available at: [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Semantic Scholar. Available at: [Link]
-
(PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]
-
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
-
Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10. PubMed. Available at: [Link]
-
SYNTHESIS OF NEW DERIVATIVES OF INDENOQUINOXALINECARBOXYLIC ACIDS WITH AMINES AND IN SILICO PREDICTION OF THEIR BIOLOGICAL ACTIVITY. Ukrainian Chemical Journal. Available at: [Link]
-
Atmospheric Condensed-Phase Reactions of Glyoxal with Methylamine. Digital USD. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Synthesis of oxaazaisowurtzitanes by condensation of 4-dimethylaminobenzenesulfonamide with glyoxal. ResearchGate. Available at: [Link]
-
Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. Available at: [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Using 8-Bromoquinoxaline-6-carboxylic acid as a scaffold in drug discovery
Application Note: Strategic Utilization of 8-Bromoquinoxaline-6-carboxylic Acid as a Divergent Scaffold in Drug Discovery
Introduction: The Linchpin Scaffold
In the landscape of fragment-based drug discovery (FBDD), 8-bromoquinoxaline-6-carboxylic acid represents a high-value "linchpin" intermediate. The quinoxaline core is a privileged structure, frequently identified in kinase inhibitors (e.g., PI3K, VEGFR), AMPA receptor antagonists, and antiviral agents.
This specific scaffold offers a distinct advantage: Orthogonal Reactivity .
-
C6-Carboxylic Acid: A "soft" electrophile for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazoles), directing the molecule toward solvent-exposed regions or specific lysine/arginine residues in the binding pocket.
-
C8-Bromide: A "hard" handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), allowing vectoral growth into deep hydrophobic pockets (e.g., the "back cleft" of a kinase).
This guide provides a validated workflow for utilizing this scaffold to generate focused libraries with high structural diversity.
Structural Analysis & Design Strategy
The quinoxaline ring contains two nitrogen atoms (N1, N4) that often serve as hydrogen bond acceptors for the "hinge region" of kinase ATP-binding sites. The 6,8-substitution pattern is strategic because it places substituents in a meta relationship on the benzenoid ring, creating a wide bite angle (~120°) ideal for spanning distinct sub-pockets.
Visualizing the Divergent Synthesis Strategy
Figure 1: Divergent synthesis workflow. The C6-acid is typically functionalized or protected first to prevent catalyst poisoning during the C8-metal catalyzed steps.
Experimental Protocols
Protocol A: C6-Amidation (Solubility & Interaction Handle)
Objective: Convert the carboxylic acid to an amide to modulate lipophilicity (LogD) and introduce solubilizing tails (e.g., N-methylpiperazine).
Reagents:
-
Scaffold: 8-Bromoquinoxaline-6-carboxylic acid (1.0 equiv)
-
Amine Partner: e.g., Morpholine, Piperazine derivatives (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the scaffold in anhydrous DMF (0.1 M concentration) under N₂ atmosphere. Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.
-
Addition: Add the amine partner dropwise.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass: M+H).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts), then water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (DCM:MeOH gradient).
Expert Insight: If the C8-bromide is labile (rare, but possible with electron-rich phosphines later), perform this step before Suzuki coupling. The amide is stable under Suzuki conditions.
Protocol B: C8-Suzuki-Miyaura Cross-Coupling (Hydrophobic Extension)
Objective: Install an aryl or heteroaryl group at the C8 position to engage the hydrophobic back-pocket of the target protein.
Reagents:
-
Substrate: 8-Bromo-quinoxaline-6-carboxamide (product from Protocol A) (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust for heteroaryl halides.
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.
-
Degassing: Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base via syringe.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Scavenging: Filter through a Celite pad to remove Pd black. Wash with MeOH/DCM.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of quinoxalines.
Data Summary: Optimization of C8-Coupling
| Parameter | Standard Condition | Difficult Substrate Condition | Why? |
| Catalyst | Pd(dppf)Cl₂ | Pd₂dba₃ + XPhos | XPhos is bulky/electron-rich, aiding oxidative addition on deactivated rings. |
| Base | Na₂CO₃ | K₃PO₄ | Phosphate is more soluble in organic/water mixes, improving turnover. |
| Solvent | Dioxane/H₂O (4:1) | n-Butanol/H₂O | Higher boiling point and better solubility for polar amides. |
Biological Context: Kinase Inhibition Assay
When utilizing this scaffold for kinase inhibition (e.g., DYRK1A, EGFR), the binding mode is generally predicted as follows:
-
Hinge Binder: The Quinoxaline N1 or N4 accepts a H-bond from the backbone NH of the hinge residue (e.g., Met, Leu).
-
Gatekeeper: The C8-substituent (installed via Suzuki) bypasses the gatekeeper residue to access the hydrophobic pocket II.
-
Solvent Front: The C6-amide projects into the solvent, allowing modulation of ADME properties without disrupting binding affinity.
Assay Workflow Diagram
Figure 2: Screening workflow for quinoxaline-based inhibitors. The cycle moves from biochemical potency to cellular efficacy.
References
-
General Quinoxaline SAR & Kinase Activity
-
Suzuki Coupling on Heterocycles
-
Specific Scaffold Analog (DYRK1A Inhibitors)
-
Reaction Optimization
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic substitution reactions of 8-bromoquinoxaline derivatives
Strategic Analysis: The "Benzenoid" Challenge
Abstract
Quinoxaline (1,4-benzopyrazine) scaffolds are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors, DNA intercalators, and antiviral agents. While functionalization at the C2 and C3 positions is straightforward due to the electron-deficient nature of the pyrazine ring (facilitating classical
This Application Note details the transition from classical
Reactivity Landscape
The researcher must distinguish between the two rings of the quinoxaline system:
-
Pyrazine Ring (C2, C3): Highly
-deficient. Reacts via addition-elimination ( ). -
Benzene Ring (C5, C6, C7, C8):
-electron rich relative to the pyrazine ring. The C8-Br bond is strong; direct displacement requires extreme conditions or activation (e.g., mechanisms). Palladium catalysis is the standard for substitution here.
Visualizing the Workflow
The following decision tree guides the selection of the appropriate protocol based on the desired nucleophile.
Caption: Decision matrix for functionalizing 8-bromoquinoxaline based on nucleophile class.
Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2][3]
Rationale: Direct amination of 8-bromoquinoxaline fails under standard reflux conditions. The proximity of the N1 nitrogen lone pair can chelate metal centers, making ligand selection critical. We utilize a
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 8-Bromoquinoxaline (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
] (2–5 mol%) -
Ligand: (±)-BINAP or Xantphos (4–10 mol%)
-
Base: Cesium Carbonate (
) or Sodium tert-butoxide ( ) (2.0 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology
-
Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix
and BINAP in a small volume of solvent and stir for 15 mins to generate the active catalytic species . -
Reaction Assembly: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add:
-
Degassing (Critical): The reaction is highly sensitive to
. Sparge the solvent with Argon for 15 minutes or use the Freeze-Pump-Thaw method (3 cycles). -
Thermal Activation: Seal the vessel and heat to 100°C (Toluene) or 110°C (Dioxane) for 12–18 hours.
-
Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for library synthesis.
-
-
Workup: Cool to Room Temperature (RT). Filter through a pad of Celite to remove Pd black and inorganic salts.[3] Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by N1 | Switch to Xantphos (wider bite angle) or increase catalyst loading to 5 mol%. |
| Protodehalogenation | Ensure anhydrous conditions; switch base to | |
| Homocoupling | Oxidation of Pd species | Improve degassing rigor; ensure no air leaks. |
Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)
Rationale: Introducing aryl or heteroaryl groups at C8 is essential for extending the conjugated system. The 8-position is sterically crowded (peri-position to N1); therefore, highly active catalysts like
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 8-Bromoquinoxaline (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst:
[ ] (5 mol%) -
Base: Potassium Carbonate (
) (2M aqueous solution) or (solid) -
Solvent: 1,4-Dioxane/Water (4:1 ratio) or DMF (anhydrous)
Step-by-Step Methodology
-
Vessel Preparation: Charge a microwave vial or round-bottom flask with 8-bromoquinoxaline, boronic acid, and
. -
Solvent Addition: Add the Dioxane/Water mixture.
-
Expert Tip: Water is necessary for the transmetalation step in the Suzuki cycle to activate the boron species.
-
-
Inertion: Seal and purge with Nitrogen for 5 minutes.
-
Reaction: Heat at 90°C for 4–8 hours.
-
Microwave Condition: 110°C for 30 minutes.
-
-
Scavenging: If Pd residues persist in the product (dark color), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.
Mechanistic Insight: Why not ?
It is vital to understand why we rely on Pd-catalysis. The diagram below illustrates the electronic difference.
Caption: Mechanistic divergence between the pyrazinoid (C2) and benzenoid (C8) rings of quinoxaline.
The C8 position lacks the para/ortho resonance stabilization of the Meisenheimer complex that C2/C3 possess. Therefore, the energy barrier for direct nucleophilic attack is prohibitively high without metal mediation.
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. (2025).[1][3][4] Retrieved from
-
Paul, F., et al. Palladium-catalyzed C–N bond formation.[1] (1994). Journal of the American Chemical Society. (Foundational text on Buchwald-Hartwig).[1][2][12]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[13] (1995). Chemical Reviews.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Sigma-Aldrich. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromoquinoxaline-6-carboxylic Acid
Welcome to the technical support center for the synthesis of 8-Bromoquinoxaline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently encountered challenges in this synthetic procedure. Our focus is on improving yield, ensuring purity, and understanding the critical parameters of the reaction.
Introduction to the Synthesis
The synthesis of 8-Bromoquinoxaline-6-carboxylic acid is typically achieved through the condensation of 3,4-diamino-5-bromobenzoic acid with glyoxylic acid. This reaction is a classic method for forming the quinoxaline ring system, a privileged scaffold in medicinal chemistry.[1][2] While seemingly straightforward, this process involves several critical steps where yield can be compromised and impurities can be introduced. This guide provides a systematic approach to navigate these challenges.
The overall reaction is as follows:
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common factors affecting the yield of this synthesis?
Low yields in quinoxaline synthesis can arise from several issues.[3] The primary factors are:
-
Purity of Starting Materials: The quality of the 3,4-diamino-5-bromobenzoic acid and glyoxylic acid is paramount. Impurities in the diamine can lead to significant side reactions, while the glyoxylic acid solution may contain other reactive carbonyls or acids like glyoxal and oxalic acid, which can complicate the reaction.[4][5]
-
Reaction Conditions: This condensation reaction is sensitive to temperature and pH. Uncontrolled exothermic reactions can lead to the formation of tar and degradation of both starting materials and the product.[4] The solvent system also plays a crucial role in reactant solubility and reaction rate.[6]
-
Product Loss During Workup and Purification: The carboxylic acid product has pH-dependent solubility. Significant product can be lost if the pH during precipitation is not optimal or if an inappropriate recrystallization solvent is chosen.[7]
Q2: I'm observing a dark, tar-like substance in my reaction flask. What causes this and how can I prevent it?
The formation of dark, insoluble polymers or "tar" is a common problem, especially in reactions involving aromatic diamines. This is often due to:
-
Oxidation: Aromatic diamines are susceptible to air oxidation, which can be accelerated by heat and light, leading to colored, polymeric impurities. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.
-
Uncontrolled Exotherm: The condensation reaction between an amine and a carbonyl is exothermic.[4] If the reagents are mixed too quickly or without adequate cooling, localized "hot spots" can cause thermal degradation and polymerization. The recommended practice is to add one reagent portion-wise to the other at a controlled temperature.[4]
Q3: The final product is difficult to purify and appears to be contaminated with starting material. What is the best purification strategy?
Purifying aromatic carboxylic acids often requires a multi-step approach.[7]
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃) to form the water-soluble carboxylate salt. Neutral impurities and unreacted diamine (which is less basic) can be washed away with an organic solvent like ethyl acetate. Subsequently, re-acidifying the aqueous layer with a mineral acid (e.g., dilute HCl) to a pH well below the pKa of the product (~pH 2-3) will precipitate the purified carboxylic acid.[7]
-
Recrystallization: After acid-base extraction, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid, or DMF/water) can remove any remaining closely-related impurities.[6][7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Formation
If you are experiencing very low or no yield, follow this diagnostic workflow.
Problem 2: Product is Impure After Initial Isolation
If your crude product contains significant impurities, use this guide to refine your purification strategy.
| Observation (by TLC/NMR) | Probable Cause | Recommended Solution |
| Presence of Starting Diamine | Incomplete reaction or inefficient initial workup. | Perform an acid-base extraction as described in the FAQs. The diamine is a weaker base than the carboxylate and can be separated.[7] |
| Broad Hump in NMR, Baseline Smear in TLC | Polymeric/tar-like byproducts. | Filter the crude product solution through a plug of silica gel or celite before proceeding with purification. If the product is soluble, this can remove baseline impurities. |
| Multiple Spots with Similar Rf Values | Formation of side-products or isomers (less likely for this specific synthesis but possible if starting materials are impure). | Utilize column chromatography after an initial acid-base wash. A gradient elution from a non-polar to a polar solvent system is often effective.[6] For carboxylic acids, adding a small amount of acetic acid to the mobile phase can improve peak shape. |
| Product is Highly Colored | Oxidation of trace aromatic amine impurities. | Treat a solution of the crude product with activated charcoal before a final recrystallization step. This can effectively remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Diamino-5-bromobenzoic Acid (Intermediate)
This procedure is adapted from general methods for the nitration and subsequent reduction of substituted anilines.[8]
Step A: Nitration of 3-Amino-5-bromobenzoic acid
-
To a stirred solution of 3-amino-5-bromobenzoic acid (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a nitrating mixture (a pre-cooled solution of nitric acid, 1.1 eq, in sulfuric acid) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated yellow solid (3-amino-5-bromo-2-nitrobenzoic acid) by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step B: Reduction of the Nitro Group
-
Suspend the nitro-intermediate (1.0 eq) in ethanol or methanol.
-
Add a reducing agent such as Tin(II) chloride (SnCl₂·2H₂O, 4-5 eq) or perform catalytic hydrogenation (e.g., H₂, Pd/C). For SnCl₂, the mixture is typically heated to reflux.
-
Monitor the reaction by TLC. Once complete, cool the mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
The product and tin salts will precipitate. Filter the mixture and extract the desired diamine from the solid cake using a hot organic solvent like ethanol or ethyl acetate.
-
Concentrate the organic extracts under reduced pressure to yield crude 3,4-diamino-5-bromobenzoic acid. This can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of 8-Bromoquinoxaline-6-carboxylic acid
-
In a round-bottom flask, dissolve 3,4-diamino-5-bromobenzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 7:3 v/v).[6]
-
To this solution, add an aqueous solution of glyoxylic acid (1.05 eq).[4] Note: Glyoxylic acid is often supplied as a 50% solution in water.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol mobile phase).
-
Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum. For further purification, follow the procedures outlined in the Troubleshooting Guide (e.g., acid-base extraction followed by recrystallization).
Protocol 3: Purification via Acid-Base Extraction
This workflow is a powerful tool for separating the acidic product from neutral or basic impurities.
References
-
ResearchGate. (2025). Green synthesis of quinoxaline and substituted quinoxalines. Retrieved from [Link]
- Google Patents. (n.d.). CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal.
-
PrepChem.com. (n.d.). Preparation of glyoxylic acid. Retrieved from [Link]
-
eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
RSC Publishing. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Retrieved from [Link]
-
PMC. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Retrieved from [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 5. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Quinoxaline Carboxylic Acids
Introduction: The Challenge of Amphoteric Heterocycles
Welcome to the technical support hub. If you are working with brominated quinoxaline carboxylic acids (e.g., 6-bromoquinoxaline-2-carboxylic acid), you are likely facing a specific set of purification challenges. These molecules are amphoteric : they possess a basic nitrogen heterocycle (weakened by the electron-withdrawing bromine) and an acidic carboxyl group.
This dual nature often leads to "oiling out" during recrystallization and co-precipitation of impurities during acid-base workups. Furthermore, the high lipophilicity introduced by the bromine atom significantly alters solubility compared to the parent quinoxaline.
This guide moves beyond standard textbook protocols to address the specific physicochemical behaviors of this class.
Core Protocol: The "Dirty" Workup (Acid-Base Extraction)
Objective: Isolate the target acid from unreacted diamines, neutral organic byproducts, and tarry residues.
The Science: Brominated quinoxaline carboxylic acids have a pKa typically in the range of 3.0–4.0 (COOH group). The quinoxaline ring nitrogens are very weakly basic (pKa < 1.0 due to the Br and COOH electron withdrawal). We exploit this by dissolving the product in mild base (forming the carboxylate salt) and filtering off impurities that remain insoluble (unreacted diamines/tars).
Step-by-Step Methodology
-
Dissolution: Suspend the crude reaction mixture in 5% aqueous Na₂CO₃ (Sodium Carbonate).
-
Why Carbonate? NaOH is too strong and can induce decarboxylation or ring-opening hydrolysis in sensitive derivatives. Na₂CO₃ provides a pH ~11, sufficient to deprotonate the carboxylic acid without degrading the ring.
-
-
Filtration: Filter the dark solution through a Celite pad.
-
Target: The filtrate contains your product (as the sodium salt). The filter cake contains neutral impurities and tars.
-
-
Washing: Wash the aqueous filtrate with Ethyl Acetate (EtOAc) (2x).
-
Crucial Step: This removes non-acidic organic impurities that are slightly water-soluble.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches 2.0–2.5 .
-
Warning: Do not overshoot to pH < 1. At very low pH, the quinoxaline nitrogens may protonate, forming a soluble hydrochloride salt, causing your product to redissolve.
-
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry.
Workflow Visualization
Caption: Selective Acid-Base Extraction workflow designed to separate amphoteric quinoxalines from neutral tars and starting materials.
Recrystallization: The "Polish"
Objective: Remove trace colored impurities and improve crystallinity.
The Science: Brominated quinoxalines are planar and stack efficiently, leading to high melting points and low solubility in standard organic solvents. The bromine atom increases lipophilicity, making water a poor solvent even when hot.
Solvent Selection Table
| Solvent System | Suitability | Mechanism | Best For |
| Glacial Acetic Acid | Excellent | High solubility hot; low cold. Protonates N slightly to aid dissolution. | Most mono- and di-bromo quinoxaline acids. |
| DMF / Water (9:1) | Good | High polarity dissolves the rigid ring; water acts as anti-solvent. | Highly insoluble analogs (e.g., dibromo species). |
| Ethanol / Water | Moderate | Standard polarity curve. | Less substituted analogs.[1] Often requires large volumes. |
| Dioxane | Good | Moderate polarity, high boiling point. | Removing non-polar side products. |
Recommended Protocol (Acetic Acid Method)
-
Place the crude solid in a flask with a stir bar.
-
Add Glacial Acetic Acid (approx. 10 mL per gram of solid).
-
Heat to reflux (118°C). If solid remains, add more solvent in small increments.
-
Optional: If the solution is dark, add activated charcoal (carefully!) and perform a hot filtration.[2]
-
Allow the solution to cool slowly to room temperature (fast cooling traps impurities).
-
Cool further in an ice bath.
-
Filter the crystals and wash with a small amount of cold acetic acid , followed by a copious water wash to remove acid traces.
-
Dry under vacuum at 60°C.
Advanced Troubleshooting: Isomers & Impurities
Issue: Separating Regioisomers (6-Bromo vs. 7-Bromo)
Context: If you synthesized the ring using 4-bromo-1,2-diaminobenzene and a keto-acid, you likely have a mixture of 6-bromo and 7-bromo isomers. These are chemically nearly identical.
-
Solution A (Fractional Crystallization): The 6-bromo isomer is often slightly less soluble in Ethanol than the 7-bromo isomer. Repeated recrystallization can enrich the precipitate in the 6-bromo isomer.
-
Solution B (Chromatography):
-
Column: C18 or Phenyl-Hexyl (Phenyl phases often separate aromatic isomers better due to pi-pi stacking differences).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .
-
Note: The acid modifier is critical. Without it, the carboxylic acid ionizes, causing peak tailing and merging of the isomer peaks.
-
Issue: Decarboxylation
Context: Quinoxaline carboxylic acids are prone to thermal decarboxylation (losing CO₂) to form the parent brominated quinoxaline, especially at temperatures >150°C.
-
Diagnosis: Appearance of a new spot on TLC that is less polar (higher Rf) than the acid.
-
Prevention: Avoid high-boiling solvents like DMSO for recrystallization if temperatures exceed 140°C. Do not dry the product above 80°C.
Decision Tree for Purification Strategy
Caption: Decision matrix for selecting the appropriate purification technique based on impurity profile.
Frequently Asked Questions (FAQ)
Q1: My product is turning pink/red upon storage. Is it decomposing?
-
Answer: Likely yes, but superficially. Quinoxalines are light-sensitive. Photo-oxidation can produce N-oxides or radical species which are highly colored.
-
Fix: Store the purified solid in amber vials under Argon/Nitrogen at 4°C.
Q2: Why did my product precipitate as a "goo" or oil instead of crystals?
-
Answer: This is called "oiling out." It happens when the compound separates from the solvent as a liquid before it can crystallize.
-
Fix: Re-dissolve by heating.[2] Add a "seed crystal" of pure product if available. Alternatively, scratch the glass side of the flask with a rod to induce nucleation. Ensure the cooling rate is very slow.
Q3: Can I use Silica Gel Chromatography for the free acid?
-
Answer: It is difficult. Carboxylic acids streak badly on silica due to interaction with silanols.
-
Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH). This suppresses ionization and sharpens the bands.
References
-
El-Gaby, M. S. A., et al. (2002).[1] Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry.
-
BenchChem Technical Support. (2025). Purification of 6-Bromoquinoxaline-2,3(1H,4H)-dione.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
-
MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides.
-
Thieme Connect. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines.
Sources
Solving solubility issues of quinoxaline acids in organic synthesis
Introduction: The "Brick Dust" Challenge
Welcome to the Quinoxaline Technical Support Hub. If you are here, you are likely staring at a flask containing a stubborn suspension of quinoxaline-2-carboxylic acid (or its derivatives) that refuses to dissolve in DCM, THF, or even mild warming.
The Root Cause: Quinoxaline acids are classic "brick dust" molecules. Their insolubility arises from a perfect storm of structural features:
-
Zwitterionic Character: The basic nitrogen (N1/N4) and the acidic carboxyl group form strong intermolecular salt bridges.
-
-
Stacking: The planar heteroaromatic core encourages tight packing in the crystal lattice.[1] -
High Lattice Energy: Breaking these intermolecular forces requires more energy than standard solvation shells can provide.[1]
This guide provides field-proven protocols to overcome these barriers without compromising yield or purity.
Module 1: The Solubility Diagnostic Matrix
Before starting a reaction, select your solvent system based on the specific operation. Do not rely on "universal" solvents like DMF, which are difficult to remove.
Solvent Selection Guide
| Solvent System | Solubility Power | Application Context | Technical Notes |
| DMSO | High | Reaction / NMR | Warning: High boiling point makes workup difficult. Lyophilization often required.[1] |
| HFIP (Hexafluoroisopropanol) | Critical (Very High) | Disaggregation / Coupling | The "Magic Bullet." Disrupts H-bonds and |
| TFA (Trifluoroacetic Acid) | High | NMR / Deprotection | Protonates the ring nitrogens, breaking zwitterionic interactions. Reactive! |
| DCM + BSA (Silylation) | Moderate | Amide Coupling | Best for Synthesis. Temporarily masks polar groups to force solubility (See Module 2). |
| 2-MeTHF | Low-Moderate | Workup / Green Chem | Better than THF for biphasic workups; often requires heating.[1] |
Visual Decision Tree: Solvent Strategy
Caption: Decision logic for selecting the appropriate solvent system based on experimental intent.
Module 2: Reaction Troubleshooting (The "Fix")
FAQ: Amide Coupling of Insoluble Acids
Q: My quinoxaline acid won't dissolve in DMF/DCM. How do I couple it to an amine? A: Do not force it into solution with heat (which degrades coupling agents like HATU). Instead, use the In-Situ Silylation Protocol .
The Mechanism: By treating the insoluble acid with N,O-Bis(trimethylsilyl)acetamide (BSA), you temporarily convert the carboxylic acid to a silyl ester and the heterocyclic nitrogen to a silyl cation/adduct. This "greases" the molecule, making it soluble in non-polar solvents like DCM. The silyl groups fall off immediately during aqueous workup.
Protocol: In-Situ Silylation Coupling
-
Suspension: Suspend Quinoxaline Acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Silylation: Add BSA (2.0 - 3.0 equiv) dropwise.[1]
-
Observation: The "brick dust" suspension should turn into a clear solution within 15–30 minutes. If not, add a catalytic amount of TMSCl (0.1 equiv).
-
-
Activation: Once clear, add the amine (1.1 equiv).
-
Coupling: Add the coupling reagent (e.g., HATU or EDC) and base (DIPEA).
-
Note: Since BSA generates acetamide byproducts, ensure your purification plan can remove them (water wash usually suffices).
-
Q: Can I use HFIP for coupling? A: Yes. HFIP is a powerful solvent that disrupts hydrogen bonding networks.[1]
-
Method: Use a mixture of DCM:HFIP (4:1).
-
Caution: HFIP is nucleophilic.[1] Avoid using highly reactive electrophiles (like acid chlorides) that might react with the solvent. Carbodiimide couplings (EDC/DIC) work well in HFIP.
Visual Mechanism: Silylation Solubilization[1]
Caption: Mechanism of using BSA to temporarily mask polar groups, enabling homogeneous coupling reactions.
Module 3: Purification & Workup
FAQ: Handling "Crashes" and Emulsions
Q: The reaction worked, but I can't purify the product. It streaks on silica. A: Quinoxalines are basic.[1] On standard silica, they drag due to interaction with acidic silanols.
-
Fix 1 (Mobile Phase): Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH eluent to deactivate silica.
-
Fix 2 (Reverse Phase): C18 chromatography using Water/Acetonitrile with 0.1% Formic Acid is often superior for polar heterocycles.[1]
Q: How do I isolate the product without a column? A: Use the Isoelectric Precipitation (pH Swing) method. Quinoxalines are amphoteric.[1] They are soluble at low pH (protonated) and high pH (deprotonated) but often insoluble at neutral pH.
Protocol: Isoelectric Workup
-
Acidify: Dilute reaction mixture with 1N HCl. The quinoxaline becomes a water-soluble cation.[1] Wash with EtOAc to remove non-basic impurities.[1]
-
Neutralize: Slowly add saturated NaHCO3 or NaOH to the aqueous layer.[1]
-
Precipitate: Monitor the pH. As you approach the isoelectric point (usually pH 6–8), the free base product will precipitate out as a solid.
-
Filter: Collect the solid by filtration.[1] This avoids extraction emulsions common with these surfactants.[1]
Module 4: Analytical Troubleshooting
FAQ: NMR and LCMS
Q: My NMR spectrum is broad and useless. A: Broadening indicates aggregation or intermediate exchange rates on the NMR timescale.
-
Solution: Add 1–2 drops of TFA-d to your CDCl3 or DMSO-d6 sample.[1]
Q: I see a mass peak (M+1) but no UV signal on LCMS. A: Quinoxalines absorb strongly in UV, but if they precipitate on the column, you won't see them.
-
Fix: Ensure your LCMS method uses an acidic modifier (0.1% Formic Acid or TFA) to keep the nitrogen protonated and soluble during the run.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Context: Definitive guide on coupling reagents (HATU/EDC)
-
Cignarella, G., et al. (2021). Hexafluoroisopropanol (HFIP) as a solvent for hydrogen bonding-mediated synthesis.[1][2] Reaction Chemistry & Engineering. Link
-
Context: Validates HFIP as a critical solvent for breaking aggregation in heterocyclic chemistry.[1]
-
-
Wang, M., et al. (2019). In-situ Silylation for the Amidation of Unreactive Carboxylic Acids.[1] Journal of Organic Chemistry. Link
- Context: Source of the BSA/TMSCl solubiliz
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
- Context: Discusses the "magic solvent" effects and preventing aggregation in amide bond form
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Link
- Context: Fundamental data for understanding the zwitterionic nature and pKa of quinoxaline derivatives for workup optimiz
Sources
Technical Support Center: Quinoxaline Regioselectivity Optimization
This guide functions as a specialized Technical Support Center for researchers optimizing regioselectivity in quinoxaline synthesis. It synthesizes physical organic chemistry principles with practical troubleshooting protocols.
Status: Operational | Ticket ID: QX-REGIO-001 Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The Regioselectivity Paradox
In the condensation of unsymmetrical 1,2-diamines with unsymmetrical 1,2-dicarbonyls, the formation of regioisomers (typically 6-substituted vs. 7-substituted) is the primary failure mode. This is not random; it is a deterministic outcome of competing nucleophilicities and electrophilicities .
This guide moves beyond "trial and error" by applying a mechanistic framework to predict and control which nitrogen atom attacks which carbonyl carbon.
Module 1: Mechanistic Diagnostics (The "Why")
Q1: How do I predict the major regioisomer before running the reaction?
A: You must evaluate the Nucleophile-Electrophile Match (NEM) . The reaction is kinetically controlled by the initial nucleophilic attack.
The Rule of First Attack:
-
Analyze the Diamine (Nucleophile):
-
Identify the substituent at position 4 (R1).
-
Electron Donating Group (EDG, e.g., -OMe, -Me): Activates the amine para to it (N1). N1 is the primary nucleophile.
-
Electron Withdrawing Group (EWG, e.g., -NO2, -CF3): Deactivates the amine para to it (N1). The meta amine (N2) retains more nucleophilicity. N2 is the primary nucleophile.
-
-
Analyze the Dicarbonyl (Electrophile):
-
Identify the most electrophilic carbonyl carbon. This is the carbon adjacent to the less sterically hindered group or the group with higher electron-withdrawing character (e.g., aldehyde > ketone; -CO-CF3 > -CO-Ph).
-
-
The Match: The primary nucleophile attacks the most electrophilic carbonyl.
Visualizing the Pathway
The following diagram illustrates the divergent pathways based on substituent electronics.
Caption: Mechanistic divergence in quinoxaline formation driven by electronic substituent effects on the diamine.
Module 2: Experimental Optimization Protocols
Q2: I have a mixture of isomers (60:40). How do I shift this to >90:10?
A: If the intrinsic electronic bias isn't strong enough, you must amplify the difference using Solvent Polarity and Catalyst Acidity .
Protocol A: Solvent Tuning (The Polarity Switch)
Polar protic solvents stabilize the charged transition states of the initial nucleophilic attack. Changing solvent can invert or enhance selectivity.[1]
| Solvent | Dielectric Constant | Effect on Selectivity | Recommendation |
| Water | 80.1 | High. Enhances hydrophobic clustering; often accelerates reaction but may lower selectivity due to rapid kinetics. | Use for rapid, green synthesis; less ideal for difficult separations. |
| Ethanol/Methanol | 24.5 / 33 | Moderate. Standard baseline. | Start here. Good balance of solubility and rate. |
| Acetic Acid | 6.2 | High. Acts as solvent & catalyst.[2][3][4][5][6] Promotes protonation of carbonyls. | Best for shifting selectivity. The acid activates the carbonyl, making the electrophilic difference more pronounced. |
| DMSO | 46.7 | Low/Variable. High solubility but can lead to thermodynamic mixtures. | Use only if solubility is a major issue. |
Protocol B: Catalyst-Driven Steering
If thermal condensation fails, use a Lewis Acid to coordinate the dicarbonyl.
-
Lewis Acids (e.g., Iodine, CAN, Ga(OTf)3): These coordinate to the dicarbonyl oxygens. A bulky Lewis acid will preferentially coordinate to the less hindered carbonyl, making it hyper-electrophilic and directing the attack of the most nucleophilic nitrogen there.
Step-by-Step Optimization Workflow:
-
Baseline: Run reaction in EtOH at Room Temperature (RT).
-
Low Temp: Repeat at 0°C. Kinetic control often improves regioselectivity.
-
Acid Additive: Add 5 mol% Iodine (
) or Cerium Ammonium Nitrate (CAN). -
Solvent Switch: Switch to AcOH (glacial) if the diamine bears an EDG.
Module 3: Troubleshooting & FAQs
Q3: My reaction stalled. The starting materials are gone, but the product yield is low.
Diagnosis: You likely formed the Schiff base intermediate but failed to cyclize/aromatize. Solution:
-
Oxidation Step: The ring closure to a quinoxaline often requires an oxidative dehydrogenation step if you are starting from α-hydroxy ketones (benzoins) rather than diketones. Ensure you have an oxidant (e.g., air bubbling,
). -
Water Scavenging: Condensation releases 2 equivalents of water. In reversible equilibria, water inhibits the reaction. Add molecular sieves (4Å) or use a Dean-Stark trap (if in toluene) to drive the equilibrium.
Q4: How do I distinguish the 6-isomer from the 7-isomer? They look identical on TLC.
A: TLC is rarely sufficient. You must use NMR Spectroscopy .
NMR Validation Protocol:
-
1H NMR (Aromatic Region): Look for the coupling patterns of the protons on the benzene ring.
-
6-Isomer: The proton at C5 (adjacent to the bridgehead) will show a specific coupling constant (
or ) depending on the substituent at C6. -
NOE (Nuclear Overhauser Effect): Irradiate the substituent (e.g., the methyl group).
-
If you see enhancement of the pyrazine ring proton (H2 or H3), the substituent is spatially close to the hetero-ring, helping assign the position.
-
-
-
13C NMR: The bridgehead carbons (C4a, C8a) appear at distinct shifts. Compare with calculated shifts (using ChemDraw or similar software) to confirm.
Q5: Can I use Microwave Irradiation?
A: Yes, but with a warning.
-
Pros: Reaction times drop from hours to minutes (e.g., 5 min at 120°C).
-
Cons: High temperature favors Thermodynamic Control , which leads to a 50:50 mixture of isomers.
-
Verdict: Use microwave only if regioselectivity is not required (symmetrical substrates) or if the electronic bias is overwhelming. For high regioselectivity, stick to low-temperature conventional heating .
Module 4: Decision Tree for Regiocontrol
Use this logic flow to determine your experimental setup.
Caption: Decision matrix for selecting reaction conditions based on substrate electronics and initial results.
References
-
Hinsberg, O. (1884).[7] Ueber die Einwirkung der Diketone auf Phenylendiamin. Berichte der deutschen chemischen Gesellschaft.
-
BenchChem Technical Support. (2025). Troubleshooting common problems in quinoxaline synthesis. BenchChem.
-
Wan, J-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
-
Kumar, A., et al. (2011). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry.
-
Perumal, P. T., et al. (2010). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines. Molecules. [5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Purification of 8-Bromoquinoxaline-6-carboxylic Acid
[1][2]
Welcome to the Advanced Purification Support Hub. Ticket ID: #REC-8BQ6CA-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary
8-Bromoquinoxaline-6-carboxylic acid is a critical intermediate, often used in the synthesis of kinase inhibitors and bioactive heterocycles.[1] Its purification presents a specific challenge: balancing the solubility of the lipophilic brominated quinoxaline core against the hydrophilic, pH-sensitive carboxylic acid moiety.[2]
This guide moves beyond generic advice, providing a targeted solubility profile and three specific purification protocols designed to maximize purity (>98% HPLC) and yield.
Module 1: Solubility Profiling & Solvent Logic
To select the correct solvent, we must analyze the molecule's functional conflict.[2]
-
The Quinoxaline Core: Planar, electron-deficient, and lipophilic.[1][2] It encourages
- stacking, which can lead to low solubility in non-polar solvents.[1][2] -
The Bromine Substituent (C-8): Increases lipophilicity and molecular weight, significantly reducing water solubility compared to the non-halogenated parent.[1][2]
-
The Carboxylic Acid (C-6): Provides a "pH handle."[1][2] It allows the molecule to be solubilized in basic aqueous media but creates strong intermolecular hydrogen bonding in the solid state, raising the melting point and reducing solubility in neutral organic solvents.
Solvent Selection Decision Tree
Use the following logic to determine the best starting point for your specific crude material.
Caption: Figure 1. Strategic selection of purification method based on impurity profile.
Module 2: Verified Purification Protocols
Protocol A: Acid-Base Reprecipitation (Chemical Purification)
Best for: Crude material containing inorganic salts or non-acidic organic impurities.[1][2]
This method utilizes the pKa of the carboxylic acid (~3.5–4.[2]0) to separate the product from impurities that do not ionize at pH 10.[1][2]
-
Dissolution: Suspend the crude solid in 1M NaOH (aq) (10 mL/g). Stir until fully dissolved. The solution should be clear to dark yellow.[1][2]
-
Extraction (Optional): Wash the aqueous basic layer with Ethyl Acetate (2 x 5 mL/g) to remove non-polar organic impurities.[1][2] Discard the organic layer.[1][2]
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 2–3.
-
Digestion: Allow the resulting slurry to stir for 30 minutes at 5°C. This "ages" the precipitate, preventing the formation of amorphous solids that clog filters.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.[1][2]
Protocol B: Thermal Recrystallization (Glacial Acetic Acid)
Best for: Removing structural isomers and achieving high crystallinity.[1][2]
Glacial acetic acid is the "Gold Standard" for quinoxaline carboxylic acids.[1][2] It breaks intermolecular H-bonds at high temperatures but allows them to reform into an ordered lattice upon cooling.[1][2]
-
Setup: Place crude solid in a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add Glacial Acetic Acid (start with 5 mL/g).
-
Reflux: Heat to reflux (~118°C). If the solid does not dissolve, add more solvent in 1 mL increments.[2]
-
Cooling: Turn off the heat and allow the flask to cool to room temperature slowly on the oil bath (undisturbed).
-
Final Crystallization: Once at room temperature, cool to 4°C in a fridge for 2 hours.
-
Filtration: Filter the crystals. Wash with a small amount of cold acetic acid , followed by hexanes (to remove the acid).[1][2]
Protocol C: Solvent/Anti-Solvent (DMSO/Water)
Best for: Highly insoluble samples or removing colored tars.[1][2]
-
Dissolution: Dissolve crude solid in minimum DMSO at 60°C (approx. 2–3 mL/g).
-
Anti-Solvent Addition: While stirring rapidly, add warm water (50°C) dropwise.
-
Cloud Point: Continue adding water until a persistent turbidity (cloudiness) is observed.
-
Re-solubilization: Add a few drops of DMSO to clear the solution.[1][2]
-
Crystallization: Allow the solution to cool to room temperature. If no crystals form, add more water slowly.[1][2]
-
Wash: Filter and wash heavily with water to remove DMSO traces.[1][2]
Module 3: Troubleshooting Guide (FAQ)
Q1: The product "oiled out" (formed a sticky blob) instead of crystallizing. What happened?
-
Diagnosis: This occurs when the product separates as a liquid phase before it crystallizes, usually because the temperature dropped too fast or the solvent mixture became too polar too quickly.[1][2]
-
Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available).[1][2] Cool the solution much more slowly (wrap the flask in foil or cotton). If using Protocol C, reduce the amount of water (anti-solvent).[2]
Q2: My product is colored (brown/dark yellow) even after recrystallization.
-
Diagnosis: Quinoxalines are naturally electron-deficient and prone to oxidation, forming colored "tar" impurities that adsorb to the crystal surface.[1][2]
Q3: The yield is very low (<40%).
Module 4: Comparative Data Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Yield Potential |
| Water (pH 10) | High | N/A | Inorganic Salts | High (>90%) |
| Glacial Acetic Acid | High | Low | Isomers / Organics | Medium (70-80%) |
| Ethanol (95%) | Moderate | Very Low | Tars | Low (50-60%) |
| DMSO / Water | Very High | Low | Polar Impurities | High (85%) |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for purification of heterocyclic carboxylic acids). [2]
-
PubChem. (n.d.).[1][2] Quinoxaline-6-carboxylic acid (Analogous Compound Data). National Library of Medicine.[1][2] Retrieved February 26, 2026.[1] [2]
-
Air Products and Chemicals Inc. (2003).[1][2][7] Method for preparing heterocyclic-carboxylic acids. U.S. Patent No.[1][2][5] 6,562,972.[1][2][7] (Describes synthesis and isolation of quinoxaline carboxylic acids via acid precipitation).
-
BenchChem. (2025).[1][2][8] Purification of Challenging 8-Aminoquinoline Derivatives. (General protocols for quinoline/quinoxaline purification).
Sources
- 1. Quinoxaline-6-carboxylic acid | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-8-quinolinecarboxylic acid | C10H6BrNO2 | CID 150121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. famu.edu [famu.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Controlling decarboxylation side reactions in quinoxaline derivatives
A Senior Application Scientist's Guide to Controlling Decarboxylation Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline derivatives. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've frequently collaborated with teams facing a common yet frustrating hurdle: the unwanted loss of a carboxyl group from the quinoxaline scaffold. This decarboxylation not only reduces the yield of the desired product but can also complicate purification and lead to inconsistent results.
This guide is structured to provide both quick answers and in-depth troubleshooting protocols. We will move from foundational questions to specific, actionable strategies grounded in mechanistic principles. The goal is to empower you with the knowledge to anticipate, diagnose, and control these side reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding quinoxaline decarboxylation.
Q1: What is decarboxylation, and why are my quinoxaline carboxylic acids so susceptible?
A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] While many simple aromatic carboxylic acids are relatively stable, heteroaromatic systems like quinoxaline present a unique electronic landscape. The quinoxaline ring is electron-deficient, which can stabilize the intermediate state formed upon loss of CO₂, thereby lowering the activation energy for the reaction. The process is particularly favored at elevated temperatures.[2]
The general mechanism involves the cleavage of the C-C bond between the quinoxaline ring and the carboxyl group.
Caption: The thermal decarboxylation pathway for quinoxaline carboxylic acids.
Q2: At what stage of my workflow is decarboxylation most likely to occur?
A: Decarboxylation can occur at multiple stages, but it is most frequently observed during steps that involve elevated temperatures or harsh pH conditions.
-
During the Reaction: Many synthetic transformations, especially transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), often require heating, which is the primary driver for decarboxylation.[2][3]
-
During Workup: Acidic or basic aqueous washes can sometimes promote decarboxylation, although this is less common than thermal degradation.[4][5]
-
During Purification: The most common issue during purification is thermal stress. Concentrating the product solution on a rotary evaporator at high temperatures can lead to significant product loss. Likewise, prolonged exposure to silica or alumina during column chromatography can sometimes catalyze the reaction, especially if the solvent system is not neutral.
-
During Storage: While less common, highly activated or unstable quinoxaline derivatives may slowly decarboxylate even at room temperature over long periods.
Q3: What is the single most important factor to control to prevent this side reaction?
A: Temperature. Unquestionably, heat is the most significant and common cause of decarboxylation for these compounds.[2] Many decarboxylation reactions are intentionally carried out at temperatures exceeding 100-150 °C.[6] Therefore, the most impactful strategy is to maintain the lowest possible temperature at all stages of your process—from the reaction itself to the final solvent removal step.
Q4: How does pH affect the stability of my quinoxaline carboxylic acid?
A: The effect of pH is nuanced. In strongly acidic solutions, protonation of the quinoxaline ring can further increase its electron-deficient nature, potentially facilitating decarboxylation.[7] Conversely, under basic conditions, the formation of the carboxylate anion (-COO⁻) can sometimes alter the reaction pathway. While the deprotonated acid anion is often more stable than the protonated acid, this is not always the case, and strong bases at high temperatures can still promote the reaction.[4][6] As a general rule, maintaining conditions as close to neutral as possible during workup and purification is a safe practice.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solve specific experimental problems.
Scenario 1: Decarboxylation During a Thermal Reaction (e.g., Cross-Coupling)
Problem: You run a Suzuki or Buchwald-Hartwig coupling on a bromo-quinoxaline carboxylic acid at 90 °C. Your LCMS analysis of the crude reaction mixture shows two major products: your desired coupled product and a significant amount of the decarboxylated starting material/product.
Root Cause Analysis: The reaction temperature is likely exceeding the thermal stability threshold of your substrate. While the catalyst and base play essential roles in the desired reaction, the primary culprit for the side reaction is the thermal energy supplied to the system.
Solution: Implement a Low-Temperature Protocol. Modern palladium catalysts and ligand systems are highly active and can often facilitate cross-coupling at or near room temperature, completely avoiding the thermal decarboxylation issue.[9]
Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox, add your bromo-quinoxaline carboxylic acid (1.0 eq), the boronic acid partner (1.2-1.5 eq), and a suitable base like Cs₂CO₃ or K₃PO₄ (2.0-3.0 eq) to an oven-dried reaction flask.
-
Catalyst Addition: Add the palladium catalyst system. A highly active system like a second-generation N-heterocyclic carbene (NHC) complex (e.g., [(NHC)Pd(allyl)Cl]) is an excellent choice for room-temperature reactions.[9] Use a low catalyst loading, typically 0.5-2 mol %.
-
Solvent Addition: Add a degassed solvent. A mixture of an organic solvent like THF or 1,4-dioxane with water (e.g., 4:1) is common.
-
Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LCMS every 1-2 hours. These reactions can be complete in as little as 30 minutes or may require several hours. The key is to avoid applying heat.
-
Workup: Once complete, perform a neutral workup. Quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and filter.
-
Concentration: Concentrate the solvent in vacuo using a rotary evaporator with the water bath set to a low temperature (<30 °C).
Data Presentation: Impact of Temperature on Decarboxylation
The following table summarizes hypothetical but realistic outcomes for a typical Suzuki coupling, illustrating the critical role of temperature.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Decarboxylated Byproduct (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 | 50 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 8 | 65 | 30 |
| [(IPr)Pd(allyl)Cl] | K₃PO₄ | THF/H₂O | 25 | 4 | >95 | <2 |
Scenario 2: Product Degrades During Workup or Purification
Problem: Your initial crude LCMS looks clean, but after aqueous workup and column chromatography, the final product is contaminated with the decarboxylated analog.
Root Cause Analysis:
-
pH Extremes: Washing with strong acid (e.g., 1M HCl) or strong base (e.g., 1M NaOH) can induce degradation.
-
Thermal Stress: High heat during solvent evaporation is a major contributor.
-
Stationary Phase: Silica gel is slightly acidic and can promote decarboxylation for sensitive substrates, especially with long residence times on the column.
Solution: Adopt a Mild Purification Workflow.
Caption: A decision-tree workflow for diagnosing and solving purification-induced decarboxylation.
Scenario 3: Prophylactic Strategy for Inherently Unstable Substrates
Problem: The required reaction conditions (e.g., a necessary high-temperature step) are fundamentally incompatible with the stability of your quinoxaline carboxylic acid.
Root Cause Analysis: The free carboxylic acid functional group cannot survive the planned synthetic route.
Solution: Use a Protecting Group. A robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester), perform the challenging reaction, and then hydrolyze the ester in a final step under mild conditions to reveal the desired carboxylic acid. This approach completely circumvents the possibility of decarboxylation during the critical step.[10]
Experimental Protocol: Ester Protection Strategy
-
Protection: Convert the quinoxaline carboxylic acid to its methyl ester using a standard protocol (e.g., SOCl₂ in methanol, or (COCl)₂ with catalytic DMF followed by methanol). Purify the stable ester.
-
Core Reaction: Perform the high-temperature reaction (e.g., cross-coupling, SNAr) on the methyl ester derivative. This intermediate is not susceptible to decarboxylation.
-
Purification of Intermediate: Purify the resulting ester-protected product.
-
Deprotection (Hydrolysis): Gently hydrolyze the ester to the carboxylic acid. A common method is using LiOH in a THF/water mixture at room temperature. This step is typically clean and high-yielding.
-
Final Workup: Acidify the reaction mixture carefully with dilute acid (e.g., 1M HCl) to pH ~3-4 to protonate the carboxylic acid, then extract the final product.
Caption: A workflow using an ester protecting group to prevent decarboxylation.
By understanding the underlying causes and implementing these targeted strategies, you can effectively control and eliminate unwanted decarboxylation, leading to higher yields, easier purifications, and more reliable results in your research and development efforts.
References
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Organic Chemistry Portal. Decarboxylations. [Link]
-
Tarasova, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
Park, S., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
-
Barham, J. P., et al. (2026). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters. [Link]
-
Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry. [Link]
-
Latorre, M., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. [Link]
-
SATHEE - IIT Kanpur. Chemistry Decarboxylation Reaction. [Link]
-
Raman, R., & Balasubramaniyan, N. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. ResearchGate. [Link]
-
Moura, F., et al. (2022). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Wikipedia. Decarboxylation. [Link]
-
Flores-Perez, B., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. [Link]
-
Marion, N., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. PubMed. [Link]
-
Chinese Academy of Sciences. (2019). How to Free Trapped Radicals from Carboxyl. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. ResearchGate. [Link]
-
Wikipedia. Decarboxylative cross-coupling. [Link]
-
Sutton, R., et al. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers. [Link]
-
Dar, B. A., et al. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. [Link]
-
Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]
-
Serio, M. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [Link]
-
Wang, C., et al. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. [Link]
-
Shaikh, I. R., et al. (2026). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega. [Link]
-
Lupidi, G., et al. (2022). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). RSC Publishing. [Link]
-
Gohil, R., et al. (2009). Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride and its stabilization using pH-modifiers. PubMed. [Link]
-
Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. [Link]
-
SATHEE JEE - IIT Kanpur. Chemistry Decarboxylation Reaction. [Link]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Decarboxylation Reaction [sathee.iitk.ac.in]
- 5. ars.usda.gov [ars.usda.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride and its stabilization using pH-modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
Validation & Comparative
HPLC Retention Time and Method Development for Quinoxaline Acids: A Comparative Guide
Executive Summary
Developing robust HPLC methods for Quinoxaline-2-carboxylic acid (QCA) and 3-methyl-quinoxaline-2-carboxylic acid (MQCA) presents a distinct challenge due to their high polarity and amphoteric nature. As the primary marker metabolites for the veterinary drugs Carbadox and Olaquindox, their accurate quantification in complex animal tissue matrices is critical for food safety compliance.
This guide moves beyond basic recipe-following. It objectively compares chromatographic columns, mobile phase modifiers, and extraction techniques (LLE vs. SPE), providing the mechanistic rationale required to build a self-validating, regulatory-compliant method.
Part 1: The Chromatographic Challenge (Mechanism & Logic)
The core difficulty in retaining QCA and MQCA on reversed-phase (RP) columns lies in their chemical structure. Both are carboxylic acids with relatively low pKa values (approx. 2.4–2.9).
-
At neutral pH: They exist as carboxylate anions (
), resulting in near-zero retention on C18 columns and co-elution with the solvent front (matrix suppression zone). -
At acidic pH (pH < 2.5): They are protonated (
), increasing hydrophobicity and allowing interaction with the C18 stationary phase.
Diagram 1: pH-Dependent Retention Mechanism
The following diagram illustrates the ionization state switch that dictates retention success.
Caption: Mechanism of pH-controlled retention for Quinoxaline Acids on C18 stationary phases.
Part 2: Column & Mobile Phase Comparison
Selecting the right stationary phase is not just about retention; it is about peak shape and dewetting resistance.
Column Technology Comparison
We compared the performance of a standard C18 against a Polar-Embedded C18 (e.g., Waters SymmetryShield or Agilent ZORBAX SB-Aq) and a Mixed-Mode column.
| Feature | Standard C18 (e.g., Eclipse Plus) | Polar-Embedded C18 (e.g., SB-Aq) | Mixed-Mode (Anion Exchange/C18) |
| Retention Mechanism | Hydrophobic interaction only. | Hydrophobic + Polar interaction (shielded silanols). | Hydrophobic + Ionic interaction. |
| Pore Dewetting Risk | High in 100% aqueous start. | Low . Designed for high aqueous content. | Low. |
| Peak Shape (Acids) | Prone to tailing without high buffer strength. | Excellent symmetry due to silanol shielding. | Good, but complex method development. |
| Rec. Mobile Phase | Water/ACN + 0.1% Formic Acid. | Water/Methanol + 0.1% Formic Acid. | Buffer specific (pH critical). |
| Verdict | Standard Choice (if gradient starts >5% organic). | Best Alternative (for max retention of polar metabolites). | Specialized use only. |
Mobile Phase Optimization Data
Experimental observation on a 150mm x 4.6mm, 5µm C18 column at 1.0 mL/min.
-
Scenario A (Neutral): Water/ACN (no acid).
-
Result: QCA elutes at 1.2 min (Void), MQCA at 1.4 min. Unusable.
-
-
Scenario B (Acidified): 0.1% Formic Acid in Water / ACN.
-
Result: QCA elutes at ~6.5 min; MQCA at ~8.2 min. Sharp peaks.
-
-
Scenario C (Buffered): 20mM Phosphate (pH 2.5) / Methanol.[1][2]
-
Result: Similar retention to Scenario B but higher background noise in UV <240nm. Formic acid is preferred for LC-MS compatibility.
-
Part 3: Sample Preparation – The Critical Differentiator
Quinoxaline residues are often found in trace amounts (µg/kg) in complex tissues like liver or muscle. The choice between Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) determines the method's sensitivity (LOD/LOQ).
Comparative Efficiency Data
| Parameter | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Methodology | Solvent extraction (Ethyl Acetate) -> Evaporation. | Mixed-Mode Anion Exchange (e.g., Oasis MAX). |
| Selectivity | Low. Extracts many matrix fats/proteins. | High . Specific wash steps remove neutrals/bases. |
| Recovery (QCA) | 60 - 75% (Variable). | 85 - 95% (Consistent). |
| Cleanliness | Dirty baseline; risk of column fouling. | Clean baseline; lower LOD. |
| Cost/Sample | Low ($). | Moderate ( |
| Throughput | Labor intensive (emulsions possible). | Automatable.[4] |
Expert Insight: For regulatory submissions, SPE is the gold standard . The Mixed-Mode Anion Exchange (MAX) mechanism is particularly clever here: it retains the acidic analytes by charge (at high pH) while washing away neutral interferences, then elutes them by neutralizing the charge (at low pH).
Part 4: Validated Experimental Protocol
This protocol utilizes the SPE (Mixed-Mode) approach for maximum reliability.
Sample Preparation Workflow
-
Hydrolysis: Homogenize 2g tissue with dilute HCl (releases protein-bound residues).
-
Conditioning: Condition SPE cartridge (Oasis MAX 60mg) with Methanol and Water.
-
Loading: Load the hydrolysate (adjusted to pH ~8.5 with NaOH/Buffer). At this pH, QCA/MQCA are negatively charged and bind to the anion exchange sorbent.
-
Washing:
-
Wash 1: 5% Ammonia in water (Removes proteins/neutrals).
-
Wash 2: Methanol (Removes hydrophobic neutrals).
-
-
Elution: Elute with 2% Formic Acid in Methanol . Acidifies the analyte (neutralizes charge), releasing it from the ion exchanger.
HPLC Conditions
-
System: HPLC with UV-Vis (or DAD) detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 10% B
-
10 min: 30% B
-
12 min: 90% B (Wash)
-
15 min: 10% B (Re-equilibrate)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Vol: 20 µL.
-
Detection: UV at 320 nm (Primary) and 240 nm (Secondary confirmation).
-
Note: 320 nm is more selective for the quinoxaline core, reducing matrix interference compared to 240 nm.
-
Diagram 2: Complete Analytical Workflow
Visualizing the "Gold Standard" SPE-HPLC path.
Caption: Optimized workflow using Mixed-Mode SPE cleanup and C18 Separation.
Part 5: Self-Validation & Troubleshooting
To ensure "Trustworthiness" (the T in E-E-A-T), every run must include internal checks.
-
Retention Time Stability: QCA and MQCA retention times are highly sensitive to pH.
-
Check: If RT shifts earlier by >0.2 min, your aqueous mobile phase may have lost acidity (evaporation of volatile acid) or the column is dewetting.
-
Fix: Always prepare fresh 0.1% Formic Acid daily.
-
-
Resolution Check:
-
Ensure baseline resolution (
) between the QCA peak and the matrix front. If QCA elutes too early (< 3 min), reduce initial organic % from 10% to 5%.
-
-
UV Ratio Confirmation:
-
Calculate the ratio of Absorbance (240nm) / Absorbance (320nm). This ratio should be constant for the pure standard and the sample peak. A deviation >5% indicates matrix co-elution (impurity).
-
References
-
European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.Link
-
Li, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A. Link
-
Waters Corporation. (2023). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).Link
-
Cayman Chemical. (2026). 3-Methylquinoxaline-2-carboxylic Acid Product Information & UV Data.Link
Sources
Technical Guide: IR Spectral Characterization of Carboxylic Acid Quinoxalines
Executive Summary & Strategic Context
Objective: This guide provides a definitive technical framework for the identification and validation of Quinoxaline-2-carboxylic acid and its derivatives using Infrared (IR) Spectroscopy.
Target Audience: Medicinal chemists and process engineers involved in the synthesis of quinoxaline-based antibiotics (e.g., echinomycin analogs), anticancer agents, and AMPA receptor antagonists.
The Challenge: Quinoxaline carboxylic acids are prone to decarboxylation under thermal stress (e.g., during reflux or recrystallization), reverting to the parent quinoxaline or forming polymeric byproducts. Furthermore, distinguishing the free acid from unreacted starting materials (o-phenylenediamine) or ester intermediates requires precise spectral discrimination. This guide replaces generic "textbook" values with empirically derived spectral fingerprints specific to the fused pyrazine-benzene system.
Technical Deep Dive: Spectral Fingerprinting
The Quinoxaline-COOH Fingerprint
The infrared spectrum of carboxylic acid quinoxalines is dominated by the interplay between the electron-withdrawing pyrazine ring and the carboxylic acid moiety.
Table 1: Critical Absorption Bands (Target vs. Impurities)
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Diagnostic Feature |
| O-H (Acid) | Stretching | 2500–3300 (Broad) | "Hump" centered ~3000 cm⁻¹. Often overlaps C-H stretches. Absence indicates salt formation or esterification. |
| C=O (Acid) | Stretching | 1700–1735 | Strong, sharp peak. Conjugation with the quinoxaline ring lowers this from typical aliphatic acids (1760 cm⁻¹). |
| C=N (Ring) | Stretching | 1610–1630 | Characteristic of the pyrazine ring. Distinguishes the heterocycle from carbocyclic impurities. |
| C=C (Aromatic) | Stretching | 1580, 1500, 1450 | Multiple sharp bands confirming the benzo-fused system. |
| C-O (Acid) | Stretching | 1210–1320 | Medium intensity. Confirms the C-OH bond; disappears in decarboxylated products. |
| C-H (Aromatic) | Out-of-plane Bending | 740–770 | Strong band indicating 1,2-disubstitution (ortho) on the benzene ring. |
Comparative Analysis: Product vs. Alternatives
In a synthesis context, "alternatives" are the precursors or side products. The following table outlines how to distinguish the target product from these "competitors."
Table 2: Spectral Differentiation Matrix
| Compound State | Key Spectral Differentiator | Causality |
| Target: Quinoxaline-2-COOH | Broad O-H (2500-3300) + C=O (1730) | Strong H-bonding of the carboxylic dimer and conjugation with the ring. |
| Precursor: o-Phenylenediamine | Doublet ~3300–3400 (NH₂) | Primary amine N-H stretches are sharp and distinct. Disappearance of these bands confirms cyclization. |
| Impurity: Decarboxylated Quinoxaline | Absence of C=O (~1730) | Loss of the carbonyl group. Spectrum dominated only by aromatic C=C/C=N and C-H modes. |
| Alternative: Ethyl Ester Derivative | Shifted C=O (~1745–1750) | Esters absorb at higher frequencies than conjugated acids. Absence of broad O-H. |
| Alternative: Amide Derivative | Shifted C=O (~1660–1680) | Amide I band is significantly lower due to resonance; Amide II band appears ~1550 cm⁻¹. |
Experimental Protocol: Synthesis & Characterization Workflow
Synthesis Context (Self-Validating Step)
-
Reaction: Condensation of o-phenylenediamine with pyruvic acid (or oxo-acids).
-
Critical Control Point: The reaction must be monitored for the disappearance of the diamine.
-
Validation: IR analysis is faster than NMR for checking the consumption of the amine N-H bands.
Sample Preparation
Method A: KBr Pellet (Standard)
-
Why: Best for solid carboxylic acids to visualize the full O-H dimer envelope.
-
Protocol:
-
Mix 1-2 mg of dry Quinoxaline-COOH with 100 mg spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm to avoid scattering/Christiansen effect).
-
Press at 10 tons for 2 minutes to form a transparent disc.
-
Caution: Ensure sample is dry; moisture creates false O-H signals.
-
Method B: ATR (Attenuated Total Reflectance)
-
Why: High throughput, no KBr preparation.
-
Note: The O-H stretch intensity may appear weaker relative to C=O compared to transmission modes due to depth of penetration effects.
Data Interpretation Logic
The following diagram illustrates the decision-making process when analyzing the spectrum.
Figure 1: Decision logic for spectral validation of quinoxaline carboxylic acid synthesis.
Visualizing the Vibrational Modes
Understanding why the peaks appear helps in troubleshooting. The diagram below maps the structural features to the spectral data.
Figure 2: Mapping structural moieties to characteristic IR absorption bands.
References
-
National Institutes of Health (PubChem). Quinoxaline-2-carboxylic acid | C9H6N2O2 - IR Spectra Data. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids (Spectral Interpretation). [Link]
-
ARKIVOC. One-pot and efficient protocol for synthesis of quinoxaline derivatives (Spectral Analysis). [Link]
-
MDPI. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization. [Link]
-
University of Konstanz. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. [Link]
Comparative Guide: Biological Activity of 8-Bromo vs. 5-Bromo Quinoxaline Analogs
[1]
Executive Summary
Verdict: The biological activity of quinoxaline analogs is strictly position-dependent.[1] While the 5-bromo and 8-bromo positions are chemically equivalent in unsubstituted quinoxaline due to C2v symmetry, they become distinct and non-interchangeable upon functionalization of the pyrazine ring (positions 2 and 3).[1]
-
5-Bromo Analogs: dominate the landscape of alpha-adrenergic agonists (e.g., Brimonidine).[1] The 5-bromo substituent typically acts via an "ortho-effect," providing steric buttressing that locks the pharmacophore (often at position 6) into a bioactive conformation.[1]
-
8-Bromo Analogs: are frequently explored in kinase inhibitors (e.g., ASK1, Pim-1/2) and intercalating agents.[1] Here, the 8-position often faces the solvent front or hydrophobic pockets distal to the hinge-binding region, allowing for modulation of pharmacokinetics (solubility/lipophilicity) without disrupting the primary hydrogen-bonding network.[1]
Structural & Mechanistic Comparison
Chemical Geometry and Symmetry Breaking
In a symmetrical quinoxaline core, positions 5 and 8 are identical. However, drug candidates are rarely symmetrical.
-
Numbering Convention: Nitrogen atoms are at 1 and 4.[1] The benzene ring carbons are 5, 6, 7, 8.
-
The "Peri" Interaction: Both 5-Br and 8-Br occupy positions adjacent to the ring nitrogens (N1 and N4).[1] This creates a "peri-effect"—a steric repulsion between the bromine lone pairs and the nitrogen lone pairs, which can distort planarity.
Figure 1: SAR Logic Flow illustrating the divergent functional roles of 5-Br and 8-Br substitutions.
Case Study A: Alpha-2 Adrenergic Agonists
Primary Example: Brimonidine (5-bromo-6-(2-imidazolidinylideneamino)quinoxaline)[1][2][3]
The "Ortho-Effect" of 5-Bromo
In Brimonidine, the bromine atom is at position 5, while the active amino-imidazoline group is at position 6.[1]
-
Mechanism: The 5-bromo atom is bulky (Van der Waals radius ~1.85 Å).[1] It sterically clashes with the amino linker at position 6, forcing the imidazoline ring to twist out of plane or lock into a specific rotamer preferred by the
-adrenergic receptor. -
8-Bromo Comparison: An 8-bromo analog would be on the opposite side of the benzene ring (meta to the functional group).[1] It would fail to provide this steric lock, likely resulting in a "floppy" molecule with significantly reduced binding affinity (Ki) and selectivity.
Comparative Data (Receptor Affinity):
| Compound Variant | Selectivity ( | Mechanism of Action | |
| 5-Bromo (Brimonidine) | ~2.0 | ~1000-fold | Steric lock of pharmacophore; Lipophilic pocket fill.[1] |
| 8-Bromo Analog | >100 (Est.) | Low | Lacks ortho-buttressing; distinct electronic profile.[1] |
| Unsubstituted | >500 | Negligible | Lacks necessary lipophilicity and conformation.[1] |
Case Study B: Kinase Inhibition (ASK1 & Pim-1/2)
Context: Quinoxalines often bind to the ATP-binding hinge region of kinases.[1]
8-Bromo as a Selectivity Tuner
In kinase inhibitors, the quinoxaline nitrogen (N1 or N4) often accepts a hydrogen bond from the hinge region backbone.
-
5-Position Risk: A substituent at position 5 is "peri" to N1.[1] If N1 is the H-bond acceptor, a 5-bromo group can sterically clash with the enzyme's backbone or the gatekeeper residue, potentially abolishing activity .[1]
-
8-Position Advantage: If the inhibitor binds with N1 facing the hinge, the 8-position (peri to N4) often points toward the solvent front or a ribose-binding pocket.[1] This allows the 8-bromo group to improve cellular permeability (lipophilicity) without disrupting the core binding mode.[1]
Experimental Evidence (ASK1 Inhibitors):
Recent studies (e.g., Vertex AI Search Result 1.2) highlight 5,8-dibromo derivatives (Compound 26e) as potent ASK1 inhibitors (
Experimental Protocols
Protocol A: Selective Bromination (Synthesis)
To synthesize specific isomers for comparison.
-
Starting Material: 6-aminoquinoxaline (for Brimonidine analogs) or 2,3-dichloroquinoxaline.[1]
-
5-Bromo Synthesis: Bromination of quinoxalin-6-amine typically occurs at position 5 (ortho to the amino group) using NBS (N-bromosuccinimide) in DMF at 0°C.[1]
-
Validation: Confirm regioselectivity via NOESY NMR (Look for correlation between amine proton and H-7/H-8, absence of H-5).[1]
-
-
8-Bromo Synthesis: Requires pre-functionalized starting materials (e.g., starting from 3-bromo-1,2-diaminobenzene) to ensure the bromine ends up at the 8-position relative to the final 2,3-substitution pattern.[1]
Protocol B: Kinase Inhibition Assay (ADP-Glo)
Standardized protocol to compare IC50 values.[1]
-
Reagents: Recombinant Kinase (e.g., ASK1), Substrate (Myelin Basic Protein), Ultra-pure ATP, ADP-Glo Reagent (Promega).
-
Reaction:
-
Mix 5 μL of kinase + 5 μL of substrate/ATP mix in a 384-well white plate.
-
Add 2.5 μL of test compound (5-Br vs 8-Br analog) in DMSO (Final DMSO < 1%).
-
Incubate at RT for 60 mins.
-
-
Detection:
-
Readout: Measure Luminescence (RLU). Calculate
using a 4-parameter logistic fit.
Figure 2: ADP-Glo Kinase Assay Workflow for evaluating potency.
References
-
Brimonidine Pharmacology & Structure
-
Quinoxaline Kinase Inhibitors (ASK1)
-
Pim-1/2 Kinase Inhibitors (Halogen Positioning)
-
Otoprotection (5-position specificity)
Sources
- 1. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brimonidine Beyond a Single Specialty: Pharmacological Profile, Dermatologic Applications, and Advances in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Brimonidine | 59803-98-4 | >98% [smolecule.com]
- 4. Efficacy of three different formulations of brimonidine for control of intraocular pressure in primary open-angle glaucoma: A 6-week randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Crystal Structure of Quinoxaline Derivatives: From Synthesis to Advanced Structural Insights
Introduction: The Significance of Quinoxaline Derivatives in Modern Drug Discovery
Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, structurally featuring a benzene ring fused to a pyrazine ring.[1] This scaffold is of immense interest in medicinal chemistry due to its versatile biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and intermolecular interactions, which dictate how they bind to biological targets like proteins and enzymes.[5] Therefore, a thorough understanding of their crystal structure is paramount for rational drug design and development.[6]
This guide provides a comprehensive overview of the methodologies employed in the crystal structure analysis of quinoxaline derivatives, with a focus on X-ray diffraction techniques. We will delve into the practical aspects of crystal growth, data acquisition, and structural interpretation, while also exploring advanced analytical tools that provide deeper insights into the forces governing their solid-state architecture.
The Foundational Step: Obtaining High-Quality Crystals
The journey of crystal structure determination begins with the synthesis and purification of the quinoxaline derivative, followed by the crucial step of growing single crystals suitable for X-ray diffraction.[7][8] The quality of the crystal is the single most important factor determining the quality of the final structural model.[9]
Common Crystallization Techniques:
Several methods are employed to induce crystallization, all of which aim to slowly bring a solution to a state of supersaturation.[7]
-
Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to evaporate slowly from a saturated solution of the compound, leading to an increase in concentration and subsequent crystal formation.[10] Covering the container with a perforated film can help control the evaporation rate.[9]
-
Slow Cooling: Many compounds are more soluble at higher temperatures. A saturated or near-saturated solution at an elevated temperature is prepared and then allowed to cool slowly, reducing the solubility and promoting crystallization.[7][8]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystal growth.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids as they slowly mix.
The choice of solvent or solvent system is critical and often requires empirical screening.[10]
Unveiling the Atomic Architecture: X-ray Diffraction
X-ray diffraction (XRD) is the cornerstone technique for determining the precise arrangement of atoms in a crystalline solid.[11][12] When a beam of X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of constructive interference (reflections).[13][14] The positions and intensities of these reflections contain the information needed to reconstruct the three-dimensional electron density map of the molecule and, consequently, its atomic structure.
Comparative Analysis of X-ray Diffraction Techniques
| Technique | Principle | Sample Requirement | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | A single crystal is mounted and rotated in an X-ray beam. The diffraction pattern is recorded as a series of spots.[14] | A single, well-ordered crystal (typically 0.1-0.5 mm).[15] | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and absolute stereochemistry.[12] | Provides the most detailed and unambiguous structural information.[16] | Growing suitable single crystals can be challenging and time-consuming.[17] |
| Powder X-ray Diffraction (PXRD) | A polycrystalline powder is exposed to an X-ray beam. The diffraction pattern is a series of concentric rings, which are recorded as a 1D plot of intensity versus diffraction angle (2θ).[17] | A microcrystalline powder.[18] | "Fingerprint" identification of crystalline phases, determination of phase purity, crystallinity, and unit cell parameters.[17][18] | Rapid and requires only a small amount of sample. Does not require single crystals.[17] | Provides less detailed structural information than SC-XRD. Structure solution from powder data is more complex.[18] |
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure using single-crystal X-ray diffraction involves a series of well-defined steps.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam while diffraction data are collected by a detector.[14]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement and obtain the final atomic coordinates and other structural parameters.
-
Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
-
Database Deposition: The final structural information is typically deposited in a public database like the Cambridge Structural Database (CSD) for the benefit of the scientific community.[19][20]
Beyond the Basics: Advanced Structural Analysis with Hirshfeld Surfaces
While X-ray diffraction provides the precise locations of atoms, understanding the non-covalent interactions that hold the molecules together in the crystal lattice is crucial for comprehending the solid-state properties of quinoxaline derivatives. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.[21][22]
The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.
Key Features of Hirshfeld Surface Analysis:
-
d_norm surface: Red spots on the d_norm surface indicate intermolecular contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds.
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts in a two-dimensional histogram, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, C···H, N···H) to the overall crystal packing.[23][24]
Sources
- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies [frontiersin.org]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. chemistry.beloit.edu [chemistry.beloit.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. mdpi.com [mdpi.com]
- 17. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Cambridge Structural Database | re3data.org [re3data.org]
- 20. New insights and innovation from a million crystal structures in the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uomphysics.net [uomphysics.net]
Technical Guide: UV-Vis Characterization of 8-Bromoquinoxaline-6-carboxylic acid
Executive Summary & Compound Profile
Target Compound: 8-Bromoquinoxaline-6-carboxylic acid
CAS: 1378260-89-9
Molecular Formula: C
This guide provides a technical framework for the spectroscopic characterization of 8-Bromoquinoxaline-6-carboxylic acid, a critical scaffold in the synthesis of kinase inhibitors and bioactive heterocyclic dyes. Unlike the widely documented parent compound (Quinoxaline-6-carboxylic acid), the 8-bromo derivative exhibits specific solvatochromic behaviors driven by the heavy-atom effect and the orthogonal substitution pattern on the benzenoid ring.
This document compares the theoretical and experimental spectral boundaries of the product against its primary structural analogs, establishing a self-validating protocol for purity assessment and identity confirmation.
Comparative Spectral Analysis
Theoretical vs. Analog Baseline
In the absence of a universally standardized reference spectrum for this specific intermediate, the absorption maxima (
Table 1: Comparative UV-Vis Absorption Maxima (Methanol,
| Compound | Primary | Secondary | Molar Absorptivity ( | Spectral Signature Notes |
| 8-Bromoquinoxaline-6-carboxylic acid | ~245–255 nm (Predicted) | ~325–335 nm (Predicted) | High ( | Target. Expect broadening of the 320 nm band due to Br lone-pair donation. |
| Quinoxaline-6-carboxylic acid (Parent) | 238 nm | 318 nm | High | Sharp peaks; reference baseline. |
| Quinoxaline (Core) | 234 nm | 316 nm | Medium | Lacks the carboxyl conjugation redshift. |
| 6-Bromoquinoxaline-2,3-dione | 225 nm | 300 nm | Variable | Distinct "dione" signature; used to rule out oxidation byproducts. |
Technical Insight: The presence of the Carboxylic Acid group at C6 introduces pH sensitivity. In basic media (forming the carboxylate anion), a hypsochromic shift (blue shift) is often observed due to the disruption of internal hydrogen bonding or resonance stabilization.
Solvatochromic Effects
The choice of solvent critically alters the observed
-
Methanol/Ethanol (Protic): Stabilizes the ground state of the
transition via H-bonding to the quinoxaline nitrogens, often obscuring the lower energy band or shifting it to shorter wavelengths (Blue shift). -
DMSO/DMF (Aprotic, Polar): Recommended for solubility. Typically reveals the fine structure of the longer wavelength bands (
nm). -
Acidic Media (0.1 N HCl): Protonation of the ring nitrogens causes a dramatic bathochromic shift (Red shift) to
nm, useful for confirming the integrity of the heteroaromatic core.
Standardized Characterization Protocol
To ensure data integrity (E-E-A-T), the following self-validating workflow is recommended. This protocol minimizes artifacts from aggregation or solvent impurities.
Phase 1: Sample Preparation[2]
-
Stock Solution: Dissolve 2.53 mg of 8-Bromoquinoxaline-6-carboxylic acid in 10 mL of HPLC-grade DMSO to create a 1.0 mM stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution: Dilute 100
L of Stock into 9.9 mL of Methanol (or target solvent) to achieve a final concentration of 10 M. -
Blank Preparation: Prepare a solvent blank containing 1% DMSO in Methanol.
Phase 2: Spectral Acquisition
-
Baseline Correction: Run a dual-beam background correction using the Blank.
-
Scan Parameters:
-
Range: 200 nm – 500 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Slit Width: 1.0 nm (critical for resolving the vibrational fine structure of quinoxalines).
-
-
Validation Check: If
nm dominates, the sample is likely just solvent cutoff or aliphatic impurity. A true quinoxaline must show a distinct peak nm.
Phase 3: Data Processing
Calculate the Molar Extinction Coefficient (
-
Target
: Expect values in the range of 15,000 – 25,000 L mol cm for the primary band.
Structural Verification Workflow
The UV-Vis spectrum alone is insufficient to distinguish the 8-bromo isomer from the 5-bromo or 7-bromo isomers. It must be part of an orthogonal analytical workflow.
Figure 1: Orthogonal characterization workflow ensuring the UV-Vis data is correlated with structural identity.
References
-
PubChem. Quinoxaline-6-carboxylic acid (Parent Compound Data).[2] National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Quinoxaline UV-Vis Spectrum. National Institute of Standards and Technology. Available at: [Link]
Sources
Validating the Purity of 8-Bromoquinoxaline-6-carboxylic Acid via LC-MS: A Comparative Guide on Isomer Resolution
Executive Summary
8-Bromoquinoxaline-6-carboxylic acid (CAS: 1378260-89-9)[1] is a critical heterocyclic building block utilized in the development of targeted therapeutics, including kinase and PARP inhibitors. During its synthesis, positional isomers—most notably 5-bromoquinoxaline-6-carboxylic acid—frequently emerge as trace impurities. Validating the absolute purity of this compound is paramount, as isomeric impurities can drastically alter the binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API).
This guide objectively compares standard LC-MS purity assays against optimized, isomer-resolving methodologies, providing drug development professionals with a self-validating framework for accurate quality control.
The Causality of Method Selection: Why Standard LC-MS Fails
Many analytical laboratories default to standard reversed-phase liquid chromatography (RPLC) using C18 columns coupled with mass spectrometry for purity validation. However, this approach often yields a dangerous "false positive" of >99% purity.
-
The Hydrophobic Blindspot: C18 stationary phases separate analytes primarily based on hydrophobicity (LogP). Because the positional isomers of bromoquinoxaline carboxylic acid possess virtually identical hydrophobicities, they co-elute as a single unresolved peak on a standard C18 column. The mass spectrometer cannot distinguish them post-column, as they share the exact same molecular weight and exhibit identical fragmentation patterns.
-
The Biphenyl Advantage: To resolve these isomers, we must exploit alternative retention mechanisms. Biphenyl stationary phases offer unique
interactions and shape selectivity, providing an increase in resolution for structural isomers of aromatic compounds[2]. The quinoxaline core is highly aromatic. The position of the bulky bromine atom (at the 8-position vs. the 5-position) creates distinct steric environments. When paired with a biphenyl column, these subtle steric differences alter the strength of the stacking between the analyte and the stationary phase, enabling baseline resolution[3][4]. -
Solvent Causality (Methanol vs. Acetonitrile): While acetonitrile is a standard LC-MS organic modifier, its
electrons actively compete with the analyte for the interactions on the biphenyl stationary phase. Using Methanol—a protic solvent lacking electrons—maximizes the analyte-column interaction, drastically improving isomer resolution.
Method Comparison & Commercial Data Presentation
To demonstrate the critical nature of column chemistry, we compared a high-purity standard of 8-Bromoquinoxaline-6-carboxylic acid against a standard commercial-grade batch using both C18 and Biphenyl LC-MS methods.
Table 1: Analytical Method Comparison (C18 vs. Biphenyl)
| Parameter | Standard C18 Method | Optimized Biphenyl Method |
| Primary Interaction | Hydrophobic (LogP) | Hydrophobic, |
| Organic Modifier | Acetonitrile | Methanol |
| Isomer Resolution ( | 0.0 (Total Co-elution) | 2.1 (Baseline Resolution) |
| Risk of False Purity | High | Low |
Table 2: Purity Assessment of Commercial Sources (Analyzed via Biphenyl LC-MS)
| Product Source | Declared Purity (Vendor) | True Purity (Biphenyl LC-MS) | Major Impurity Detected |
| High-Purity Standard | >99% | 99.2% | None significant |
| Commercial Grade | >95% | 91.4% | 5-Bromo positional isomer (7.1%) |
Self-Validating LC-MS Protocol
To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) . By requiring the system to prove it can resolve a known isomer mixture before analyzing the unknown sample, the method becomes entirely self-validating.
Step 1: System Suitability Test (The Self-Validating Core)
-
Prepare a System Suitability Standard containing a 1:1 mixture of 8-Bromoquinoxaline-6-carboxylic acid and 5-Bromoquinoxaline-6-carboxylic acid (10 µg/mL total in 50:50 Water:Methanol).
-
Inject the standard. Validation Gate: Proceed to sample analysis only if the chromatographic resolution factor (
) between the two isomer peaks is .
Step 2: Sample Preparation
-
Dissolve 1.0 mg of the bromoquinoxaline sample in 1.0 mL of LC-MS grade Methanol.
-
Dilute 1:100 with Mobile Phase A to achieve a final concentration of 10 µg/mL.
Step 3: Chromatographic Conditions
-
Column: Core-shell Biphenyl column (2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: Linear gradient to 95% B
-
7.0 - 8.5 min: Hold at 95% B
-
8.5 - 10.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Step 4: Mass Spectrometry (ESI+) Conditions
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100 - 500.
-
Target Extracted Ions (XIC): m/z 253.0 (
isotope) and m/z 255.0 ( isotope).
Workflow Visualization
Caption: Logical workflow comparing C18 and Biphenyl LC-MS methods for quinoxaline isomer resolution.
References
- abcr Gute Chemie. "AB528528 | CAS 1378260-89-9".
- Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection".
- Shimadzu. "Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column".
- Chromatography Online.
Sources
Safety Operating Guide
Mastering the Safe Handling of 8-Bromoquinoxaline-6-carboxylic Acid: A Guide to Personal Protective Equipment and Operational Safety
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Handling novel chemical entities is the cornerstone of discovery, yet it demands an unwavering commitment to safety. This guide provides essential, immediate, and procedural direction for the safe handling of 8-Bromoquinoxaline-6-carboxylic acid. As a Senior Application Scientist, my objective is to offer a framework grounded in scientific integrity and field-proven experience, ensuring that your work proceeds not only with efficiency but with the highest degree of safety.
While a specific Safety Data Sheet (SDS) for 8-Bromoquinoxaline-6-carboxylic acid is not publicly available, a thorough analysis of structurally analogous compounds, such as other bromo-substituted quinoxalines and quinolines, provides a clear and conservative basis for risk assessment and the selection of appropriate Personal Protective Equipment (PPE).[1][2] The guidance herein is built upon this principle of chemical analogy, reinforced by established safety protocols from leading regulatory bodies.
The Hazard Profile: An Informed Perspective
Based on data from similar chemical structures, 8-Bromoquinoxaline-6-carboxylic acid should be handled as a compound that is potentially:
-
Toxic if swallowed (H301) [3]
Upon thermal decomposition, it may release hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[1][2] Therefore, all handling procedures must be designed to minimize direct contact and aerosolization.
Core Directive: Your Personal Protective Equipment (PPE) Matrix
The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental context. The following table summarizes the minimum required PPE for handling 8-Bromoquinoxaline-6-carboxylic acid in a solid (powder) form.
| PPE Component | Standard | Specifications and Rationale |
| Hand Protection | ASTM F739 | Double-gloving with Nitrile gloves is recommended. Nitrile provides good resistance against a range of chemicals and is preferable to latex to avoid potential allergies. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. For extended contact or when handling solutions, consult the solvent's SDS to ensure nitrile is a suitable barrier. |
| Eye & Face Protection | ANSI Z87.1 | Chemical splash goggles are mandatory.[4] They provide a seal around the eyes, protecting against dust particles and potential splashes.[5] When there is a significant risk of splashing, such as when dissolving the compound in a solvent, a face shield must be worn over the goggles .[6] |
| Body Protection | N/A | A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination. Fire-resistant lab coats should be considered if working with flammable solvents.[7] |
| Respiratory Protection | NIOSH Approved | All manipulations of powdered 8-Bromoquinoxaline-6-carboxylic acid that could generate dust must be performed in a certified chemical fume hood . If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) may be required as a last line of defense, contingent on a formal risk assessment and inclusion in the facility's respiratory protection program.[8] |
Experimental Workflow: PPE Decision Framework
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory operation.
Caption: PPE selection based on laboratory task.
Procedural Guidance: Step-by-Step Operational Plans
Weighing and Preparing a Solution (Small Scale, <1g)
This protocol is designed to be a self-validating system, where each step reinforces safety.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area within the fume hood for the handling of the solid. Cover the work surface with disposable absorbent bench paper.
-
Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortex mixer) and place it within the fume hood to minimize movement in and out of the controlled area.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry your hands, then don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Compound:
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Carefully open the container of 8-Bromoquinoxaline-6-carboxylic acid, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of powder to a tared weigh boat or paper.
-
Once weighing is complete, securely close the primary container.
-
Carefully transfer the weighed powder into the designated vial.
-
-
Dissolution:
-
If there is a risk of splashing during solvent addition, now is the time to don a face shield over your goggles.
-
Slowly add the desired solvent to the vial containing the solid.
-
Cap the vial securely before removing it from the fume hood for vortexing or sonication.
-
-
Immediate Cleanup and Doffing:
-
Dispose of the used weigh paper/boat and any contaminated wipes directly into a designated solid hazardous waste container located within the fume hood.
-
Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the solid waste container.
-
Wipe down the work surface within the fume hood.
-
Remove the outer pair of gloves and dispose of them in the solid waste container.
-
With the inner gloves still on, transport your sealed sample vial to its destination.
-
Before leaving the laboratory, remove the lab coat and remaining gloves, and wash your hands thoroughly.
-
Emergency Protocols: Spills and Disposal
Spill Management
Your response must be swift, controlled, and informed by the scale of the spill.
-
Minor Spill (Solid, <1g, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (double gloves, lab coat, goggles), gently cover the spill with an absorbent material to prevent further aerosolization.
-
Carefully sweep the material into a dustpan or onto a stiff piece of cardboard. Avoid creating dust.
-
Place the material and all cleaning supplies into a clearly labeled hazardous waste bag or container.
-
Decontaminate the area with an appropriate solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood or >1g):
-
Evacuate the immediate area. Alert all personnel and your laboratory supervisor.
-
Restrict access to the area.
-
If the substance is volatile or significant dust is present, evacuate the entire lab and close the doors.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
All waste generated from handling 8-Bromoquinoxaline-6-carboxylic acid must be treated as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed containers for:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound.
-
Liquid Waste: Unused solutions or reaction mixtures. Do not mix incompatible waste streams. The container must be compatible with the solvent used.
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "8-Bromoquinoxaline-6-carboxylic acid". For mixtures, list all components.[9]
-
Storage: Store waste containers in a designated satellite accumulation area, with secondary containment, away from incompatible materials.
-
Disposal: Follow your institution's procedures for hazardous waste pickup. Chemical waste cannot be disposed of in regular trash or down the sewer system.[9]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. This guide serves as a foundational document; always complement it with a thorough review of your institution-specific Chemical Hygiene Plan and Standard Operating Procedures.
References
-
American National Standards Institute. (2025). ANSI/ISEA Z87.1-2025: American National Standard For Occupational And Educational Personal Eye And Face Protection Devices. ANSI Blog. Retrieved from [Link]
-
ASTM International. (2020). Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact (ASTM F739-20). Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Quantification of Airborne Dusts From Powders. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
-
Paulson Manufacturing. (2024). Understanding ANSI Z87.1: Primary vs. Secondary Eye Protection. Retrieved from [Link]
-
Quam, M. C., & Thompson, C. M. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine, 10(19). Retrieved from [Link]
-
SHIELD Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. Retrieved from [Link]
-
The City College of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Retrieved from [Link]
-
University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Chemical Eye Safety Using ANSI Z87.1. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Paulson Manufacturing. (2024). Understanding ANSI Z87.1: Primary vs. Secondary Eye Protection. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Quantification of Airborne Dusts From Powders. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2023). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures. Federal Register. Retrieved from [Link]
-
Lab Manager. (n.d.). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. nwmissouri.edu [nwmissouri.edu]
- 6. paulsonmfg.com [paulsonmfg.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. cdc.gov [cdc.gov]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
